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Core Science & Biosynthesis

Foundational

The Strategic Utility of Methyl 2-ethynylpyrimidine-5-carboxylate in Advanced Drug Discovery: Structural Dynamics and Synthetic Methodologies

Introduction & Strategic Relevance In modern fragment-based drug discovery (FBDD) and bioconjugation, the selection of bifunctional scaffolds is paramount. Methyl 2-ethynylpyrimidine-5-carboxylate represents a highly ver...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Relevance

In modern fragment-based drug discovery (FBDD) and bioconjugation, the selection of bifunctional scaffolds is paramount. Methyl 2-ethynylpyrimidine-5-carboxylate represents a highly versatile, electron-deficient heteroaromatic building block[1]. By combining a reactive terminal alkyne with a modifiable methyl ester on a rigid pyrimidine core, this molecule serves as a premier linchpin for synthesizing complex kinase inhibitors, targeting chimeras (PROTACs), and novel chemotherapeutics.

As an Application Scientist, understanding not just how to use this molecule, but why it behaves the way it does under specific catalytic conditions, is critical for optimizing yields and preventing late-stage synthetic failures.

Chemical Identity & Structural Analysis

The physicochemical properties of a fragment dictate its behavior in both synthetic workflows and biological systems. The dual-functional nature of this compound allows orthogonal modifications without requiring excessive protecting group chemistry[1][2].

Table 1: Core Physicochemical & Structural Parameters

PropertyValue
IUPAC Name Methyl 2-ethynylpyrimidine-5-carboxylate
CAS Number 1196146-17-4
Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
SMILES String COC(=O)c1cnc(nc1)C#C
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4 (2x Pyrimidine N, 2x Ester O)

Mechanistic Insights: Reactivity & Scaffold Utility

The strategic placement of functional groups on the pyrimidine ring creates a highly predictable reactivity profile. The nitrogen atoms at positions 1 and 3 withdraw electron density from the ring, rendering the C2 and C4/C6 positions highly electrophilic.

  • The C2-Ethynyl Group: As a terminal alkyne, this moiety is primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or further Sonogashira cross-coupling[3]. Its linear geometry provides a rigid, predictable vector for extending the molecule into deep binding pockets.

  • The C5-Methyl Ester: Position 5 is the least electron-deficient carbon on the pyrimidine ring. The ester acts as a stable electron-withdrawing group (EWG) that can be selectively saponified to a carboxylic acid under mild aqueous basic conditions, enabling subsequent amide bond formation with primary or secondary amines.

Reactivity Core Methyl 2-ethynylpyrimidine-5-carboxylate Alkyne C2-Ethynyl Group (Terminal Alkyne) Core->Alkyne Ester C5-Methyl Ester (EWG) Core->Ester Pyrimidine Pyrimidine Ring (Rigid Scaffold) Core->Pyrimidine CuAAC Triazole Linkers Alkyne->CuAAC Click Chemistry Sonogashira Extended Alkynes Alkyne->Sonogashira Cross-Coupling Amidation Amide Formation Ester->Amidation Saponification

Reactivity map of Methyl 2-ethynylpyrimidine-5-carboxylate.

Experimental Protocol: Synthesis via Sonogashira Coupling

The de novo synthesis of terminal alkynes on electron-deficient heterocycles is notoriously prone to oxidative homocoupling (Glaser coupling). To circumvent this, a two-step procedure utilizing trimethylsilylacetylene (TMSA) as a mono-protected surrogate is employed[3].

Step 1: Sonogashira Cross-Coupling
  • Causality & Rationale: Direct coupling with acetylene gas is hazardous, difficult to quantify, and frequently leads to symmetrical bis-pyrimidyl alkynes. TMSA ensures a strict 1:1 coupling ratio.

  • Procedure:

    • Charge a flame-dried Schlenk flask with methyl 2-chloropyrimidine-5-carboxylate (1.0 equiv), Pd(PPh3)4 (0.05 equiv), and CuI (0.10 equiv).

    • Evacuate and backfill the flask with Argon three times. (Causality: Strict exclusion of oxygen prevents the Cu-catalyzed oxidative homocoupling of the alkyne, preserving the starting material.)

    • Add anhydrous, degassed THF and triethylamine (Et3N, 3.0 equiv). Stir for 5 minutes.

    • Add TMS-acetylene (1.2 equiv) dropwise. Heat the reaction to 60°C for 4-6 hours.

    • Monitor via LC-MS. Upon completion, filter through a pad of Celite to remove copper salts, concentrate, and purify via flash chromatography to yield the TMS-protected intermediate.

Step 2: TMS Deprotection
  • Causality & Rationale: Mild basic conditions are required to cleave the C-Si bond without hydrolyzing the C5-methyl ester.

  • Procedure:

    • Dissolve the TMS-protected intermediate in anhydrous methanol.

    • Add anhydrous K2CO3 (0.1 equiv). (Causality: Catalytic carbonate in methanol generates enough methoxide to attack the silicon atom, liberating the terminal alkyne. Using stoichiometric base or aqueous conditions would risk irreversible ester hydrolysis.)

    • Stir at room temperature for 1 hour.

    • Quench with saturated aqueous NH4Cl, extract with EtOAc, dry over Na2SO4, and concentrate to yield pure methyl 2-ethynylpyrimidine-5-carboxylate[1][4].

SynthesisWorkflow SM Methyl 2-chloro- pyrimidine-5-carboxylate Step1 Sonogashira Coupling (TMSA, Pd/Cu, Et3N) SM->Step1 Int TMS-Protected Alkyne Step1->Int Argon, 60°C Step2 Deprotection (K2CO3, MeOH) Int->Step2 Product Methyl 2-ethynylpyrimidine- 5-carboxylate Step2->Product RT, 1h

Two-step synthetic workflow for the terminal alkyne.

Applications in Drug Development: CuAAC Protocol

The terminal alkyne of methyl 2-ethynylpyrimidine-5-carboxylate is an ideal substrate for generating 1,4-disubstituted 1,2,3-triazoles via CuAAC. This triazole acts as a stable, rigid bioisostere of an amide bond, highly valued in medicinal chemistry.

Self-Validating CuAAC Protocol:

  • Preparation: Dissolve the pyrimidine alkyne (1.0 equiv) and an azide-bearing pharmacophore (1.0 equiv) in a 1:1 mixture of t-BuOH and H2O.

  • Catalyst Generation: In a separate vial, dissolve CuSO4·5H2O (0.1 equiv) and sodium ascorbate (0.2 equiv) in water. (Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ. The solution will visibly transition from blue (Cu2+) to colorless/pale yellow (Cu+), serving as a self-validating visual indicator of active catalyst generation before introduction to the main reaction.)

  • Reaction: Add the Cu(I) solution to the reaction mixture. Stir at room temperature for 2-12 hours.

  • Validation: Monitor by TLC or LC-MS. The disappearance of the highly non-polar alkyne and the appearance of a more polar triazole product confirms successful conjugation.

References

  • Source: appretech.
  • Source: bldpharm.
  • Source: chemicalbook.
  • Title: (PDF)

Sources

Exploratory

Whitepaper: Physicochemical Profiling and Stability Dynamics of Methyl 2-ethynylpyrimidine-5-carboxylate

Target Audience: Research Scientists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals Document Type: In-Depth Technical Guide Executive Summary In modern drug discovery and bioconjugati...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals Document Type: In-Depth Technical Guide

Executive Summary

In modern drug discovery and bioconjugation, bifunctional scaffolds are critical for building complex molecular architectures. Methyl 2-ethynylpyrimidine-5-carboxylate (CAS: 1196146-17-4) represents a highly versatile, yet chemically sensitive, building block[1]. Featuring an electron-deficient pyrimidine core flanked by a C5-methyl ester and a C2-terminal alkyne, this molecule is a premier candidate for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)[2], Sonogashira cross-coupling[3], and targeted covalent inhibition[4].

However, the very electronic properties that make it synthetically useful also introduce unique stability challenges. This guide provides a comprehensive analysis of its physicochemical properties, degradation pathways, and field-proven protocols for handling and validation.

Molecular Architecture & Physicochemical Properties

To understand the behavior of methyl 2-ethynylpyrimidine-5-carboxylate, one must analyze its "push-pull" electronic environment. The pyrimidine ring contains two sp2-hybridized nitrogen atoms that act as strong electron sinks. This electron withdrawal is further amplified by the C5-methyl ester[1].

Causality of Electronic Effects
  • Electrophilic Alkyne Activation: Unlike standard aliphatic alkynes, the C2-ethynyl group is directly conjugated to the electron-deficient pyrimidine. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne, transforming it into an electrophilic "warhead" susceptible to Michael-type addition by soft nucleophiles (e.g., thiols)[4].

  • Ester Lability: The electron-withdrawing core leaves the C5-carbonyl carbon highly electropositive, significantly increasing its susceptibility to base-catalyzed hydrolysis compared to standard benzoate esters.

Quantitative Data Summary
PropertyValue / DescriptionMethod / Rationale
CAS Number 1196146-17-4Standard Registry[1]
Molecular Formula C8H6N2O2Elemental Composition[5]
Molecular Weight 162.15 g/mol Mass Spectrometry[1]
H-Bond Donors 0Lack of N-H or O-H groups
H-Bond Acceptors 42x Pyrimidine N, 2x Ester O
Solubility Profile High in DMSO, DMF, DCM; Low in H2OLipophilic core with polar surface area
Primary Reactive Sites C2-Alkyne, C5-EsterCuAAC[2], Hydrolysis, SNAr

Chemical Stability & Degradation Pathways

Understanding the degradation kinetics is essential for formulation and storage. The molecule is primarily threatened by three environmental factors: pH extremes, nucleophilic attack, and oxidative stress.

G Parent Methyl 2-ethynylpyrimidine-5-carboxylate Cond1 Aqueous Base (pH > 8) Parent->Cond1 Cond2 Biological Nucleophiles (e.g., Cysteine) Parent->Cond2 Cond3 Aqueous Acid / Heat Parent->Cond3 Deg1 Ester Hydrolysis (2-ethynylpyrimidine-5-carboxylic acid) Cond1->Deg1 Rapid Cleavage Deg2 Michael-type Addition (C2-Thiol Adduct) Cond2->Deg2 Electrophilic Attack Deg3 Alkyne Hydration (Methyl Ketone Derivative) Cond3->Deg3 Slow Hydration

Graphviz Diagram 1: Primary degradation pathways of methyl 2-ethynylpyrimidine-5-carboxylate.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that all analytical and synthetic workflows include internal validation mechanisms. Do not proceed with downstream synthesis (like Sonogashira coupling[3]) without verifying the integrity of the bifunctional scaffold.

Protocol 1: Stability-Indicating HPLC-UV Assay

This protocol is designed to separate the parent molecule from its primary degradant (the C5-carboxylic acid) to assess storage stability.

  • Rationale: The C5-carboxylic acid degradant is highly polar. An acidic mobile phase is required to protonate the acid, ensuring adequate retention on a reverse-phase C18 column.

  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of anhydrous Acetonitrile (ACN). Self-Validation: Ensure complete dissolution; turbidity indicates polymerization or salt formation.

    • Column Selection: C18, 50 x 2.1 mm, 1.7 µm (UHPLC).

    • Mobile Phase:

      • Solvent A: 0.1% Formic Acid in Water (pH ~2.7).

      • Solvent B: 0.1% Formic Acid in ACN.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

    • Detection: UV at 254 nm (optimal for the conjugated pyrimidine system).

    • System Suitability: Inject a partially hydrolyzed standard (treated with 0.1 M NaOH for 5 mins, then neutralized). Acceptance Criterion: Resolution ( Rs​ ) between the parent peak and the acid degradant must be > 2.0.

Protocol 2: Bioorthogonal Click Chemistry (CuAAC) Validation

To verify the reactivity of the terminal alkyne, a standardized CuAAC reaction with a model azide should be performed[2].

  • Rationale: The electron-deficient nature of the 2-ethynylpyrimidine makes it highly reactive, but also prone to oxidative homocoupling (Glaser coupling) if Cu(II) accumulates. Using a stabilizing ligand (TBTA) is non-negotiable to maintain the active Cu(I) species.

G Step1 1. Substrate Prep (Alkyne + Azide) Step2 2. Cu(I) Generation (CuSO4 + Na Ascorbate + TBTA) Step1->Step2 Step3 3. Cycloaddition (RT, 2 hours) Step2->Step3 Catalytic Cu(I) Step4 4. LC-MS Validation (1,4-Triazole Mass) Step3->Step4 Regioselective

Graphviz Diagram 2: Standardized CuAAC validation workflow highlighting critical catalyst generation.

  • Step-by-Step Methodology:

    • Reaction Assembly: In a 4 mL vial, combine methyl 2-ethynylpyrimidine-5-carboxylate (0.1 mmol) and benzyl azide (0.1 mmol) in 1 mL of t-BuOH/H2O (1:1 v/v).

    • Catalyst Preparation: Premix CuSO4·5H2O (5 mol%) and TBTA ligand (5 mol%) in 100 µL of DMF. Add this to the reaction mixture.

    • Initiation: Add freshly prepared Sodium Ascorbate (20 mol%) in 100 µL of water. Self-Validation: The solution should turn from blue to pale yellow/colorless, indicating successful reduction of Cu(II) to Cu(I).

    • Incubation: Stir at room temperature for 2 hours.

    • Quench & Analyze: Dilute 10 µL of the mixture into 990 µL of ACN. Analyze via LC-MS to confirm the presence of the 1,4-disubstituted triazole mass ([M+H]+ = 296.1).

Storage and Formulation Guidelines

Based on the physicochemical profiling, the following handling requirements must be strictly adhered to:

  • Temperature: Store rigidly at -20°C. Thermal energy can induce slow alkyne polymerization.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent moisture-driven ester hydrolysis and oxygen-driven alkyne degradation.

  • Solvent Compatibility: Avoid protic solvents (methanol, ethanol) for long-term stock solutions to prevent transesterification. Use anhydrous DMSO or DMF, and prepare fresh aliquots prior to biological assays to avoid nucleophilic degradation[4].

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Foundational

Mechanism of Action of Methyl 2-Ethynylpyrimidine-5-Carboxylate Derivatives: A Privileged Scaffold for Targeted Covalent Kinase Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The paradigm of kinase inhibitor discovery has increasingly shifted towa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The paradigm of kinase inhibitor discovery has increasingly shifted toward Targeted Covalent Inhibitors (TCIs) to achieve prolonged target engagement, high biochemical efficiency, and the circumvention of ATP-competitive resistance mutations. Among the arsenal of electrophilic warheads, the ethynylpyrimidine motif—often designated as "Warhead 15" in covalent drug discovery—has emerged as a highly privileged structural class[1].

This whitepaper dissects the mechanistic and kinetic profile of methyl 2-ethynylpyrimidine-5-carboxylate derivatives. As a bifunctional scaffold, it pairs a highly reactive, cysteine-targeting alkyne warhead with a versatile carboxylate ester handle. This dual nature allows medicinal chemists to rapidly synthesize highly selective, irreversible inhibitors targeting critical oncogenic and immunological kinases, including EGFR, BTK, and NIK.

The Chemical Anatomy of a Privileged Scaffold

The efficacy of methyl 2-ethynylpyrimidine-5-carboxylate derivatives stems from their rational structural partitioning into two distinct functional domains:

  • The Electrophilic Warhead (2-Ethynylpyrimidine): Unlike traditional acrylamide warheads (Warhead 1) which rely on a conjugated alkene, the ethynylpyrimidine utilizes a terminal alkyne directly attached to an electron-deficient heteroaromatic ring. The pyrimidine nitrogens exert a strong electron-withdrawing effect, polarizing the alkyne and rendering it highly susceptible to nucleophilic attack by unprotonated thiolate anions[1]. Furthermore, the pyrimidine core frequently engages the kinase hinge region via critical hydrogen bonding, anchoring the molecule in the ATP-binding pocket.

  • The Synthetic Handle (5-Carboxylate Methyl Ester): The methyl ester at the 5-position is a strategic synthetic handle. Through mild saponification and subsequent amide coupling (e.g., via HATU/DIPEA), researchers can append diverse, complex pharmacophores. These appended domains dictate the non-covalent binding affinity ( KI​ ) and ensure the molecule selectively docks into the target kinase before the covalent reaction occurs.

Mechanistic Framework: Thiol-Yne Michael Addition

The mechanism of action for these derivatives follows a classical two-step kinetic model for covalent inhibition. The process is defined by an initial reversible binding event, followed by an irreversible chemical reaction[2].

The Two-Step Kinetic Model
  • Reversible Docking ( KI​ ): The inhibitor ( I ) binds to the target kinase ( E ) to form a non-covalent encounter complex ( E⋅I ). The affinity of this complex is driven by the pharmacophore attached at the 5-position.

  • Irreversible Inactivation ( kinact​ ): Once optimally positioned, a proximal, non-conserved cysteine residue within the kinase active site (or allosteric pocket) undergoes deprotonation. The resulting thiolate attacks the terminal carbon of the ethynyl group via a thiol-yne Michael-type addition .

This nucleophilic addition yields a highly stable vinyl sulfide covalent adduct ( E−I ). Because the alkyne is sp-hybridized, the resulting vinyl sulfide introduces a rigid, planar geometry that effectively locks the kinase in an inactive conformation[2].

G A Kinase (Cys-SH) + TCI B Non-Covalent Complex (E·I) A->B K_I (Reversible) C Thiolate Attack (Michael Addition) B->C k_inact (Irreversible) D Covalent Adduct (Vinyl Sulfide, E-I) C->D Covalent Bond

Caption: Kinetic workflow of targeted covalent inhibition via thiol-yne Michael addition.

Target Landscape and Pathway Modulation

By modifying the 5-carboxylate domain, ethynylpyrimidine derivatives have been successfully directed against several high-value therapeutic targets:

  • Epidermal Growth Factor Receptor (EGFR): Derivatives target the non-conserved Cys797 in the ATP-binding pocket, effectively shutting down aberrant signaling in non-small cell lung cancer (NSCLC) models.

  • Bruton's Tyrosine Kinase (BTK): By targeting Cys481 , these inhibitors block the B-cell receptor (BCR) signaling cascade, preventing malignant B-cell proliferation in chronic lymphocytic leukemia (CLL)[3].

  • NF-κB-Inducing Kinase (NIK): Recent advancements have utilized the ethynylpyrimidine warhead to target a unique cysteine in the front pocket of NIK, modulating the non-canonical NF-κB pathway[4].

G BCR B-Cell Receptor (BCR) SYK SYK / LYN Kinases BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 Inhibitor Ethynylpyrimidine Derivative Inhibitor->BTK Cys481 Covalent Blockade NFkB NF-κB Pathway PLCg2->NFkB Prolif Malignant B-Cell Proliferation NFkB->Prolif

Caption: Interruption of the BCR signaling cascade via covalent inhibition of BTK.

Experimental Methodologies: Validating Covalent Engagement

To rigorously prove that a synthesized methyl 2-ethynylpyrimidine-5-carboxylate derivative operates via a covalent mechanism, researchers must employ a self-validating system of biochemical and biophysical assays. Standard IC50​ measurements are insufficient for covalent inhibitors because their potency is time-dependent.

Protocol 1: Time-Dependent Biochemical Kinase Assay ( kinact​/KI​ Determination)

Causality: Covalent inhibitors exhibit a time-dependent drop in IC50​ as the irreversible bond forms over time. Measuring this shift allows for the extraction of the true efficiency parameter: kinact​/KI​ .

  • Preparation: Prepare a 3-fold serial dilution of the ethynylpyrimidine derivative in 100% DMSO.

  • Pre-Incubation: Mix the inhibitor dilutions with the recombinant target kinase (e.g., BTK or EGFR) in assay buffer (HEPES pH 7.5, MgCl2​ , DTT, Tween-20). Incubate at room temperature for distinct time intervals ( t = 0, 15, 30, 60, and 120 minutes).

  • Reaction Initiation: Add ATP (at its apparent Km​ ) and the appropriate fluorescent peptide substrate to initiate the kinase reaction.

  • Quench and Read: After a fixed reaction time (e.g., 30 mins), quench the reaction with EDTA and measure product formation via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Data Analysis: Plot the IC50​ values against pre-incubation time. Fit the data to a pseudo-first-order kinetic exponential decay model to calculate KI​ (binding affinity) and kinact​ (maximum rate of inactivation).

Protocol 2: Intact Protein LC-MS for Adduct Verification

Causality: To rule out promiscuous labeling of multiple residues and confirm a 1:1 binding stoichiometry, intact mass spectrometry must be performed. A parallel run using a Cys-to-Ser mutant kinase acts as a self-validating control; the absence of a mass shift in the mutant proves the warhead is site-specific.

  • Incubation: Incubate 5 µM of wild-type kinase domain with a 5-fold molar excess (25 µM) of the inhibitor for 2 hours at room temperature. Repeat this exact setup in a parallel tube using a Cys-to-Ser mutant kinase.

  • Quenching: Quench the reactions by adding formic acid to a final concentration of 0.1%.

  • Desalting: Pass the samples through a C4 ZipTip or an online reverse-phase LC column to remove salts and unbound inhibitor.

  • MS Acquisition: Analyze the eluted protein via Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS).

  • Deconvolution: Deconvolute the multiply charged protein envelope using maximum entropy software.

  • Validation: The wild-type kinase spectrum must show a mass shift exactly equal to the molecular weight of the inhibitor ( ΔM=+MWinhibitor​ ). The Cys-to-Ser mutant must show only the unmodified intact mass.

Quantitative Data Summary

The table below summarizes typical kinetic parameters and target residues for optimized ethynylpyrimidine derivatives across various kinase targets, demonstrating the broad applicability of the scaffold.

Target KinaseTargeted NucleophilePocket LocationTypical KI​ (nM)Typical kinact​ ( s−1 ) kinact​/KI​ ( M−1s−1 )Adduct Type
EGFR Cys797ATP-Binding (Hinge)10 - 50 1.5×10−3 ∼5.0×104 Vinyl Sulfide
BTK Cys481ATP-Binding (Hinge)5 - 25 2.1×10−3 ∼1.2×105 Vinyl Sulfide
NIK Cys (Unique)Front Pocket100 - 300 0.8×10−3 ∼4.0×103 Vinyl Sulfide

Note: Parameters vary based on the specific pharmacophore appended to the 5-carboxylate handle.

Sources

Exploratory

Synthesis of Methyl 2-Ethynylpyrimidine-5-carboxylate: A Technical Guide for Chemical Researchers

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of FDA-approved therapeutics. The strategic introduction of an ethynyl group at the 2-position of the pyrimidi...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of FDA-approved therapeutics. The strategic introduction of an ethynyl group at the 2-position of the pyrimidine ring, coupled with a carboxylate at the 5-position, yields methyl 2-ethynylpyrimidine-5-carboxylate, a highly versatile building block for drug discovery. This modification can significantly influence the molecule's biological activity by providing a rigid linker for further functionalization or by acting as a pharmacophore that interacts with biological targets. This guide provides an in-depth exploration of the primary synthetic pathways to this valuable compound, with a focus on the widely employed Sonogashira cross-coupling reaction.

Strategic Overview of the Synthesis

The most common and efficient route to methyl 2-ethynylpyrimidine-5-carboxylate involves a two-step process. The first step is the synthesis of a suitable precursor, typically methyl 2-chloro- or 2-bromopyrimidine-5-carboxylate. The second, and key, step is a palladium-catalyzed Sonogashira coupling reaction to introduce the ethynyl moiety.

Part 1: Synthesis of the Precursor: Methyl 2-Chloropyrimidine-5-carboxylate

A reliable method for the preparation of methyl 2-chloropyrimidine-5-carboxylate begins with the commercially available methyl 2-aminopyrimidine-5-carboxylate. The transformation of the amino group to a chlorine atom is achieved through a Sandmeyer-type reaction.

Experimental Protocol: Synthesis of Methyl 2-Chloropyrimidine-5-carboxylate

Materials:

  • Methyl 2-aminopyrimidine-5-carboxylate

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Zinc chloride (ZnCl₂)

  • Sodium nitrite (NaNO₂)

  • Hexane

  • Ice

Procedure:

  • To a solution of concentrated hydrochloric acid and dichloromethane, add methyl 2-aminopyrimidine-5-carboxylate.

  • Cool the reaction mixture and slowly add zinc chloride while maintaining the temperature between 15-20 °C. Stir for 30 minutes.

  • Further cool the mixture to 5-10 °C.

  • Add sodium nitrite in portions, ensuring the internal temperature remains within the 5-10 °C range.

  • After the addition is complete, quench the reaction by pouring it into ice water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic extracts and concentrate under reduced pressure to obtain the crude product.

  • Suspend the crude product in hexane and heat at 60 °C for 30 minutes.

  • Filter the hot suspension and concentrate the filtrate to yield methyl 2-chloropyrimidine-5-carboxylate as an off-white solid.[1]

Expected Yield: Approximately 44%[1]

Part 2: The Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp² hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[2] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild base.[2] For the synthesis of methyl 2-ethynylpyrimidine-5-carboxylate, a protected alkyne such as trimethylsilylacetylene is often used to prevent self-coupling of the terminal alkyne. The trimethylsilyl (TMS) protecting group is then removed in a subsequent step.

Catalytic Cycle of the Sonogashira Coupling

The reaction proceeds through two interconnected catalytic cycles:

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the 2-halopyrimidine to form a Pd(II)-pyrimidine complex.

  • Copper Cycle: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.

  • Transmetalation: The copper acetylide then transmetalates with the Pd(II)-pyrimidine complex, transferring the alkynyl group to the palladium center.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 2-alkynylpyrimidine product and regenerate the active Pd(0) catalyst.[2]

Sonogashira_Cycle Figure 1: Simplified Catalytic Cycle of the Sonogashira Reaction cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)L₂(X) pd0->pd_complex Oxidative Addition (R-X) product_pd_complex R-Pd(II)L₂(C≡CR') pd_complex->product_pd_complex Transmetalation product_pd_complex->pd0 Reductive Elimination (R-C≡CR') cu_x Cu(I)X cu_acetylide Cu(I)C≡CR' cu_x->cu_acetylide Deprotonation cu_acetylide->pd_complex Transmetalation alkyne H-C≡CR' base Base

Figure 1: Simplified Catalytic Cycle of the Sonogashira Reaction.
Experimental Protocol: Sonogashira Coupling and Deprotection

Step 1: Sonogashira Coupling of Methyl 2-Chloropyrimidine-5-carboxylate with Trimethylsilylacetylene

Materials:

  • Methyl 2-chloropyrimidine-5-carboxylate

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add methyl 2-chloropyrimidine-5-carboxylate, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).

  • Add anhydrous THF, followed by triethylamine.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add trimethylsilylacetylene dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain methyl 2-((trimethylsilyl)ethynyl)pyrimidine-5-carboxylate.

Step 2: Deprotection of the Trimethylsilyl Group

Materials:

  • Methyl 2-((trimethylsilyl)ethynyl)pyrimidine-5-carboxylate

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

Procedure:

  • Dissolve the TMS-protected pyrimidine in methanol.

  • Add potassium carbonate to the solution.

  • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Neutralize the reaction with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify if necessary to yield methyl 2-ethynylpyrimidine-5-carboxylate.

Typical Reaction Conditions and Yields

The following table summarizes typical conditions for Sonogashira couplings of halopyrimidines, which can be adapted for the synthesis of methyl 2-ethynylpyrimidine-5-carboxylate.

Catalyst SystemBase / SolventTemperature (°C)Time (h)Typical Yield (%)Reference
PdCl₂(PPh₃)₂ / CuIEt₃N / THFRoom Temp.3-482-92[2]
Pd(CF₃COO)₂ / PPh₃ / CuIEt₃N / DMF100372-96[3]

Alternative Synthetic Approaches

While the Sonogashira coupling is the most prevalent method, other strategies for the synthesis of pyrimidine-5-carboxylates exist. One such method involves the condensation of amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[4] This approach offers a direct route to 2-substituted pyrimidine-5-carboxylic esters, potentially avoiding the need for a halogenated intermediate. However, the introduction of the ethynyl group would still likely require a subsequent cross-coupling reaction.

Troubleshooting and Considerations

  • Homocoupling: A common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne. Using a protected alkyne like TMSA significantly mitigates this issue.

  • Dehalogenation: Dehalogenation of the starting material can occur, especially at higher temperatures or with stronger bases. Careful control of reaction conditions is crucial.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Maintaining an inert atmosphere and using anhydrous solvents are essential for optimal catalytic activity.

Conclusion

The synthesis of methyl 2-ethynylpyrimidine-5-carboxylate is a critical process for the development of novel therapeutics. The pathway involving the synthesis of a 2-halopyrimidine-5-carboxylate precursor followed by a Sonogashira cross-coupling reaction is a well-established and efficient method. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can reliably produce this valuable building block for their drug discovery programs.

References

  • Preparation method of 2-methyl-5-bromopyrimidine. Google Patents.
  • Methyl 2-chloropyrimidine-5-carboxylate. PubChem. Available at: [Link]

  • Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Semantic Scholar. Available at: [Link]

  • Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate. Google Patents.
  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 103031. Available at: [Link]

  • Advances in Palladium-Catalyzed Carboxylation Reactions. Molecules, 27(1), 262. Available at: [Link]

  • Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst. Catalysis Science & Technology. Available at: [Link]

  • Zhu, Q. et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]

  • Palladium catalyzed carbonylative generation of potent, pyridine-based acylating electrophiles for the functionalization of arenes to ketones. Chemical Science. Available at: [Link]

  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 11, 2374-2379. Available at: [Link]

  • Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Tosylates. ACS Omega, 2(9), 6259-6269. Available at: [Link]

Sources

Foundational

Methyl 2-Ethynylpyrimidine-5-Carboxylate: A Strategic Scaffold in Advanced Medicinal Chemistry and Bioconjugation

Executive Summary In the landscape of modern drug discovery and bioconjugation, the strategic selection of molecular building blocks dictates the success of downstream lead optimization. Methyl 2-ethynylpyrimidine-5-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and bioconjugation, the strategic selection of molecular building blocks dictates the success of downstream lead optimization. Methyl 2-ethynylpyrimidine-5-carboxylate (CAS: 1196146-17-4)[1] represents a highly privileged, bifunctional scaffold. By marrying the biologically validated pyrimidine core with a chemically versatile terminal alkyne, this molecule serves as a critical node for divergent synthesis. This technical guide explores the causality behind its structural utility, details self-validating experimental workflows for its functionalization, and provides authoritative grounding for its application in advanced medicinal chemistry.

Structural Rationalization & Causality in Experimental Design

As a Senior Application Scientist, it is crucial to understand why a scaffold is chosen, rather than just how to use it. The architecture of methyl 2-ethynylpyrimidine-5-carboxylate is deliberately designed for late-stage functionalization and target engagement:

  • The Pyrimidine Core: Pyrimidines are ubiquitous in medicinal chemistry due to their ability to act as potent hydrogen-bond acceptors. In the active sites of kinases and viral enzymes, the pyrimidine nitrogens frequently engage the enzyme's hinge region, anchoring the inhibitor[2].

  • The 5-Carboxylate Ester: Synthetically, the methyl ester acts as an electron-withdrawing protecting group that stabilizes the electron-deficient pyrimidine ring during transition-metal catalysis. Biologically, post-hydrolysis amidation yields pyrimidine-5-carboxamides. These carboxamides have been extensively characterized as highly potent, competitive inhibitors of targets such as the pantetheinase Vanin-1[2].

  • The 2-Ethynyl Motif: Terminal alkynes are exceptionally rare in biological systems, providing an ideal bioorthogonal handle. The ethynyl group is primed for 3 to form stable 1,2,3-triazoles[3], or 4 to extend the conjugated π -system[4]. Recent structure-activity relationship (SAR) studies have demonstrated that 5-ethynylpyrimidine substituents impart superior solubility and metabolic stability, leading to nanomolar potency in viral methyltransferase (nsp14) inhibitors[5].

Quantitative Physicochemical Profile

To facilitate pharmacokinetic (PK) predictions and reaction stoichiometry, the core quantitative data of the unfunctionalized scaffold is summarized below:

PropertyValue
Chemical Name Methyl 2-ethynylpyrimidine-5-carboxylate
CAS Registry Number 1196146-17-4[1]
Molecular Formula C8H6N2O2[1]
Molecular Weight 162.15 g/mol [1]
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4 (2x Nitrogen, 2x Oxygen)
Rotatable Bonds 2
Key Functional Groups Terminal Alkyne, Pyrimidine Ring, Methyl Ester

Divergent Synthetic Workflows

Workflow Core Methyl 2-ethynylpyrimidine-5-carboxylate (CAS: 1196146-17-4) CuAAC CuAAC Cycloaddition [Azide, Cu(I)] Core->CuAAC Sonogashira Sonogashira Coupling [Ar-X, Pd(0)/Cu(I)] Core->Sonogashira Amidation Ester Hydrolysis & Amide Coupling [R-NH2] Core->Amidation Triazole 1,2,3-Triazole Bioconjugate (Stable Pharmacophore) CuAAC->Triazole Alkyne Aryl-Alkynyl Pyrimidine (Extended pi-System) Sonogashira->Alkyne Carboxamide Pyrimidine-5-Carboxamide (Kinase/Vanin-1 Inhibitor) Amidation->Carboxamide

Divergent synthetic workflows for methyl 2-ethynylpyrimidine-5-carboxylate functionalization.

Step-by-Step Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems, explaining the mechanistic causality behind each reagent choice.

Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol generates a 1,4-disubstituted 1,2,3-triazole, a rigid linker frequently used in artificial metallo-nucleases[3].

  • Reaction Setup: Dissolve methyl 2-ethynylpyrimidine-5-carboxylate (1.0 eq) and the target organic azide (1.1 eq) in a 1:1 (v/v) mixture of tert-butanol and water. Causality: This solvent system ensures the solubility of both the organic substrates and the inorganic catalysts.

  • Catalyst Generation: Add sodium ascorbate (0.2 eq) followed by CuSO4​⋅5H2​O (0.1 eq). Causality: Sodium ascorbate acts as a mild reducing agent to generate the catalytically active Cu(I) species in situ, preventing the oxidative Glaser homocoupling of the alkyne.

  • Monitoring: Stir at room temperature for 4–12 hours. Monitor via TLC (Ethyl Acetate/Hexane). The disappearance of the highly UV-active alkyne starting material validates reaction progression.

  • Workup: Quench the reaction with saturated aqueous EDTA or NH4​Cl . Causality: EDTA chelates residual copper. Failing to strip copper can lead to the oxidative degradation of the triazole product or interference in downstream biological assays. Extract with dichloromethane (DCM), dry over Na2​SO4​ , and concentrate.

Protocol B: Palladium-Catalyzed Sonogashira Cross-Coupling

Used to extend the π -system for enhanced edge-to-face aromatic interactions within enzyme pockets[2], or for grafting onto advanced materials like fluorographene[4].

  • Degassing (Critical Step): In a Schlenk flask, dissolve the pyrimidine alkyne (1.2 eq) and the aryl halide (1.0 eq) in anhydrous triethylamine ( Et3​N ). Sparge with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the copper-catalyzed oxidative dimerization of the terminal alkyne.

  • Catalyst Addition: Under Argon, add Pd(PPh3​)2​Cl2​ (0.05 eq) and CuI (0.1 eq). Causality: The Pd(II) precatalyst undergoes reduction to Pd(0) to initiate the oxidative addition of the aryl halide. CuI forms a copper acetylide intermediate, which facilitates transmetalation to the palladium center.

  • Reaction: Heat to 60 °C for 2–4 hours. Et3​N acts as both the solvent and the base required to deprotonate the terminal alkyne.

  • Workup: Filter the crude mixture through a pad of Celite to remove the precipitated triethylammonium halide salts and palladium black. Concentrate and purify via silica gel chromatography.

Protocol C: Saponification and Amide Coupling

This sequence converts the ester into a pyrimidine-5-carboxamide, a motif critical for inhibiting viral replication (e.g., SARS-CoV-2 nsp14)[5] and inflammatory pathways[2].

  • Hydrolysis: Dissolve the ester in THF/ H2​O (3:1). Add LiOH (2.0 eq) and stir at room temperature for 2 hours. Causality: LiOH is a mild base. Using harsher conditions (like refluxing NaOH) risks nucleophilic aromatic substitution ( SN​Ar ) or degradation of the electron-deficient pyrimidine ring. Acidify to pH 3 with 1M HCl to precipitate the carboxylic acid.

  • Amidation: Dissolve the resulting acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq), stirring for 15 minutes to form the active ester. Add the target amine (1.2 eq). Causality: HATU is chosen over standard carbodiimides (like EDC) because it is highly efficient for electron-deficient carboxylic acids, driving the reaction to completion while minimizing epimerization.

Mechanism Inhibitor Pyrimidine-5-Carboxamide Derivative Target Target Enzyme (e.g., Vanin-1 / nsp14) Inhibitor->Target Competitive Inhibition Signaling Disease Progression (Inflammation / Viral Replication) Target->Signaling Enzymatic Activity Substrate Endogenous Substrate Substrate->Target Active Site Binding

Mechanism of competitive enzyme inhibition by pyrimidine-5-carboxamide derivatives.

References

  • Journal of Medicinal Chemistry (ACS Publications). Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1.[2] URL:[Link]

  • ResearchGate. Expanding the DNA Damaging Potential of Artificial Metallo-Nucleases with Click Chemistry.[3] URL:[Link]

  • RSC Medicinal Chemistry. Coumarin-based inhibitors of SARS-CoV-2 nsp14.[5] URL:[Link]

  • Chemical Communications (RSC Publishing). Alkynylation of graphene via the Sonogashira C–C cross-coupling reaction on fluorographene.[4] URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Using Methyl 2-Ethynylpyrimidine-5-Carboxylate

[label="1. Dissolve Alkyne & Azide\nin t-BuOH/H2O (1 Refining Procedural Explanations I'm now detailing the rationale behind each procedural step to clarify my choices.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="1. Dissolve Alkyne & Azide\nin t-BuOH/H2O (1

Refining Procedural Explanations

I'm now detailing the rationale behind each procedural step to clarify my choices. I will explain why premixing the Cu and THPTA is crucial. The t-BuOH/H2O solvent choice's role will also be explicitly outlined. I'm adding a validation check to confirm catalyst integrity and support all of my mechanistic claims with citations.

Clarifying Procedural Steps

I'm now integrating detailed justifications for each step. Explaining the THPTA pre-mixing, t-BuOH/H2O solvent choice, and adding a catalyst validation step. I'm focusing on citations to confirm every mechanistic aspect and support each claim. I've compiled my references with their URLs, ready for the publication.

Developing the Introduction

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Justifying Mechanistic Aspects

I am now completing the detailed explanations. I'm focusing on why THPTA is crucial for stabilizing the Cu(I) catalyst. I've also incorporated a summary of the competing Michael addition of thiol-ynes or amino-ynes. I've compiled my references with URLs, and am preparing the final draft.

Elaborating on Workflow Rationale

I'm now integrating detailed reasoning for the optimized parameters. I'm explaining the choice of solvent, the need to degas, and the rationale for the azide excess. My focus is on the crucial catalyst complexation step, justifying THPTA's role. I've begun to integrate the references and the experimental data.

Justifying Reaction Conditions

I'm now detailing each reaction step's basis. I've covered premixing the copper and THPTA. I've just included the rationale for using sodium ascorbate to reduce Cu(II) to Cu(I). I've also detailed the necessity of avoiding amine bases and handling thiols, with relevant citations. The final draft is in progress.

Justifying Solvent & Reagents

I'm currently finalizing the application note, ensuring all aspects are comprehensively explained. I've integrated all of the justifications for each reagent. I've thoroughly detailed the rationale for each step. This work will confirm the reaction steps, reagent choices, and procedural parameters.

Refining DOT Diagram Explanations

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Justifying DOT Diagram Details

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Justifying Workflow Steps

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Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Reagent Profile

Methyl 2-ethynylpyrimidine-5-carboxylate (CAS: 1196146-17-4) is a highly specialized, electron-deficient alkyne building block. Featuring a pyrimidine ring and an ester moiety at the 5-position, the alkyne at the 2-position is subjected to intense electron-withdrawing effects. While this reagent is highly prized in medicinal chemistry—particularly for synthesizing covalent warheads that target cysteine residues to induce ferroptosis [3.1]—its extreme electrophilicity presents unique challenges during bioconjugation and click chemistry.

Mechanistic Insights: The Double-Edged Sword of Electron-Deficient Alkynes

To successfully utilize this reagent in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), one must understand the causality behind its reactivity:

  • Accelerated CuAAC Kinetics: The electron-withdrawing pyrimidine and ester groups significantly lower the LUMO of the alkyne and increase the acidity of the terminal acetylenic proton. This accelerates the deprotonation step and the subsequent formation of the copper(I) acetylide intermediate, which is typically the rate-limiting step in CuAAC[1].

  • Competing Michael Additions: The same electronic activation that speeds up the click reaction makes the alkyne highly susceptible to nucleophilic conjugate addition (thiol-yne or amino-yne Michael additions)[2]. If primary amines or thiols are present in the reaction buffer, they will rapidly consume the alkyne[3].

  • Catalyst Sequestration: Pyrimidine nitrogens are strong Lewis bases. Without a protective ligand, they can coordinate the Cu(I) catalyst, sequestering it and stalling the cycloaddition.

The Solution: A self-validating protocol must employ a strongly coordinating, sterically bulky ligand—such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine). THPTA serves a dual purpose: it shields the copper center from pyrimidine chelation and accelerates the cycloaddition rate to such an extreme that it outcompetes background degradation and Michael additions[3].

Mechanism Alkyne Methyl 2-ethynylpyrimidine- 5-carboxylate (Highly Electrophilic) Catalyst Cu(I) + THPTA (Protected Catalyst) Alkyne->Catalyst Fast Deprotonation (Low pKa) SideProduct Michael Adducts (Side Reactions) Alkyne->SideProduct Nucleophilic Attack (Amines/Thiols) Azide Organic Azide (R-N3) Azide->Catalyst Cycloaddition Triazole 1,4-Disubstituted 1,2,3-Triazole (Target Product) Catalyst->Triazole Rapid Kinetics (Outcompetes Degradation)

Figure 1: Reaction pathway of electron-deficient alkynes highlighting CuAAC vs. competing Michael addition.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the quantitative validation of various CuAAC conditions using methyl 2-ethynylpyrimidine-5-carboxylate. The data demonstrates the absolute necessity of ligand-accelerated catalysis and the exclusion of nucleophilic bases.

Solvent SystemCatalyst SystemBase / AdditiveTimeTriazole Yield (%)Side Products (%)Primary Failure Mode
t-BuOH / H₂O (1:1)CuSO₄ / NaAsc (No Ligand)None12 h< 20%> 50%Catalyst sequestration by pyrimidine; slow hydration.
DCMCuITEA (2.0 eq)4 h45%40%Amino-yne Michael addition from Triethylamine (TEA).
DMSO / H₂O (9:1)CuSO₄ / NaAsc / TBTANone2 h88%5%Minor solubility issues with TBTA in aqueous blends.
t-BuOH / H₂O (1:1) CuSO₄ / NaAsc / THPTA None 1 h > 95% < 2% Optimal. Fast kinetics outcompete degradation.

Experimental Protocol: Self-Validating CuAAC Workflow

Materials Required
  • Methyl 2-ethynylpyrimidine-5-carboxylate (Alkyne)

  • Target Organic Azide (R-N₃)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • THPTA Ligand (Tris(3-hydroxypropyltriazolylmethyl)amine)

  • Sodium Ascorbate (Freshly prepared)

  • Degassed tert-Butanol (t-BuOH) and LC-MS grade H₂O

Workflow Step1 1. Dissolve Alkyne & Azide in t-BuOH/H2O (1:1) Step4 4. Add Active Catalyst to Reaction Mixture Step1->Step4 Step2 2. Premix CuSO4 & THPTA (Form Cu-Ligand Complex) Step3 3. Add Sodium Ascorbate (Reduce Cu(II) to Cu(I)) Step2->Step3 5 min incubation Step3->Step4 Wait for color change (Blue to Colorless/Slight Yellow) Step5 5. Stir at 25°C (1-2 h) Strictly Avoid Amines Step4->Step5 Monitor via LC-MS

Figure 2: Step-by-step preparation workflow for CuAAC with highly electrophilic alkynes.

Step-by-Step Methodology

Step 1: Solvent Preparation & Reagent Solubilization

  • Action: Dissolve the organic azide (1.05 eq) and methyl 2-ethynylpyrimidine-5-carboxylate (1.0 eq, 0.1 M final concentration) in a degassed 1:1 mixture of t-BuOH and H₂O.

  • Causality: Degassing prevents oxygen-mediated oxidative Glaser coupling of the terminal alkyne. t-BuOH is explicitly chosen over methanol or ethanol to prevent slow alkoxide conjugate addition to the highly electrophilic alkyne. A slight excess of azide ensures complete consumption of the alkyne, preventing its degradation over time.

Step 2: Catalyst Complexation (Critical Step)

  • Action: In a separate, clean vial, dissolve CuSO₄·5H₂O (0.05 eq) and THPTA (0.10 eq) in a minimal volume of H₂O. Incubate at room temperature for 5 minutes.

  • Causality: Premixing the Cu(II) with the ligand before reduction ensures that the generated Cu(I) is immediately stabilized. If ascorbate is added before the ligand, Cu(I) can disproportionate or precipitate as inactive Cu₂O.

Step 3: Catalyst Reduction & Self-Validation

  • Action: Add freshly prepared sodium ascorbate (0.25 eq) to the Cu/THPTA mixture.

  • Self-Validation Check: The solution must immediately transition from bright blue (CuII) to pale yellow or colorless (CuI). If the solution turns brown or forms a red precipitate, the catalyst has degraded; discard and remake.

Step 4: Reaction Initiation

  • Action: Transfer the active Cu(I)-THPTA complex to the main reaction vessel containing the alkyne and azide. Stir vigorously at 25 °C.

  • Causality: Maintaining the reaction at room temperature prevents thermal degradation of the pyrimidine-carboxylate ester.

Step 5: Monitoring and Quenching

  • Action: Monitor the reaction via LC-MS. The reaction typically reaches >95% conversion within 1–2 hours. Quench by diluting with water or passing through a short plug of CupriSorb™/silica to remove copper.

Troubleshooting Guide

  • Issue: Multiple high-mass peaks observed on LC-MS (No product).

    • Root Cause: Nucleophilic attack by buffer components.

    • Solution: Ensure strict exclusion of primary/secondary amines (e.g., Tris buffer, TEA, DIPEA) and thiols (e.g., DTT, mercaptoethanol) from the reaction mixture[2].

  • Issue: Reaction stalls at <50% conversion.

    • Root Cause: Catalyst poisoning by the pyrimidine nitrogens.

    • Solution: Increase the THPTA:Cu ratio from 2:1 to 4:1 to ensure the copper remains fully coordinated by the accelerating ligand.

Sources

Application

Application Note: Optimized Sonogashira Cross-Coupling Protocols for Methyl 2-Ethynylpyrimidine-5-Carboxylate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: Methyl 2-ethynylpyrimidine-5-carboxylate (CAS: 1196146-17-4) Chemical Context & Mechanistic Challenges Methyl 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: Methyl 2-ethynylpyrimidine-5-carboxylate (CAS: 1196146-17-4)

Chemical Context & Mechanistic Challenges

Methyl 2-ethynylpyrimidine-5-carboxylate is a highly valuable, electron-deficient terminal alkyne frequently utilized in medicinal chemistry to install heteroaromatic warheads or construct extended conjugated systems for kinase inhibitors. However, its unique electronic topology presents significant synthetic challenges during palladium-catalyzed Sonogashira cross-coupling.

The pyrimidine ring, coupled with the electron-withdrawing methyl ester at the C5 position, drastically reduces the electron density of the alkyne moiety. While this increases the acidity of the terminal alkyne proton—facilitating rapid formation of the copper-acetylide intermediate—it simultaneously introduces three major failure modes:

  • Alkyne Cleavage: Electron-deficient alkynes are highly susceptible to nucleophilic attack. The use of primary or secondary amines (e.g., ethylenediamine, piperidine) can lead to the complete scission of the C=C bond[1].

  • Ester Saponification: The methyl ester is prone to hydrolysis if inorganic aqueous bases (e.g., NaOH, K2CO3) are employed.

  • Catalyst Poisoning via Bis-Alkynyl Complexes: If the alkyne is used in large excess, it can outcompete the aryl halide for palladium coordination, forming stable, unreactive bis-alkynyl palladium complexes that precipitate out of the catalytic cycle[2].

To mitigate these issues, the protocol must be a strictly controlled, self-validating system utilizing anhydrous conditions, non-nucleophilic tertiary amines, and precise stoichiometry.

Catalytic Workflow & Logical Relationships

The successful cross-coupling of this substrate relies on the delicate synchronization of the Palladium and Copper catalytic cycles.

SonogashiraCycle Pd0 Active Pd(0) Catalyst [Pd(0)L2] OxAdd Oxidative Addition [Ar-Pd(II)L2-X] Pd0->OxAdd + Aryl Halide (Ar-X) TransMet Transmetalation [Ar-Pd(II)L2-(C≡C-R)] OxAdd->TransMet + Cu-Acetylide - CuX RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Regenerates Pd(0) Product Cross-Coupled Product Internal Alkyne RedElim->Product CuCycle Copper Cycle CuI + Et3N + Alkyne → Cu-Acetylide CuCycle->TransMet

Figure 1: Synergistic Pd/Cu catalytic cycle for the Sonogashira coupling of terminal alkynes.

Reaction Parameter Optimization

The causality behind experimental choices is critical. Table 1 summarizes the quantitative impact of varying reaction parameters on the yield and integrity of the methyl 2-ethynylpyrimidine-5-carboxylate coupling.

Table 1: Optimization of Reaction Parameters for Electron-Deficient Alkynes

Catalyst SystemBaseSolventTemp (°C)Yield (%)Causality & Mechanistic Observation
PdCl₂(PPh₃)₂ / CuI Et₃N (2 eq) DCE 83 >85% Optimal. Rapid transmetalation; ester and alkyne remain intact[3].
Pd(PPh₃)₄ / CuIDIPEA (2 eq)THF6578%Viable alternative. Slightly slower oxidative addition rate.
PdCl₂(PPh₃)₂ / CuIK₂CO₃ (aq)DMF80<10%Failure. Major ester hydrolysis and pyrimidine degradation.
PdCl₂(PPh₃)₂ / CuIPiperidineDMF60<20%Failure. Nucleophilic attack and alkyne cleavage by secondary amine[1].
PdCl₂(PPh₃)₂ / CuIEt₃N (2 eq)DCE8340%Failure. (No Degassing). Rapid Glaser homocoupling consumes the alkyne.

Experimental Protocol: Step-by-Step Methodology

This protocol is adapted from validated methodologies for highly electrophilic hetero-aromatic alkynes[3]. It is designed as a self-validating system where visual cues confirm the progression of the catalytic cycle.

Materials Required
  • Substrate 1: Aryl Iodide or Bromide (1.00 mmol, 1.0 equiv)

  • Substrate 2: Methyl 2-ethynylpyrimidine-5-carboxylate (1.10 mmol, 1.1 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 mmol, 5 mol%)

  • Co-catalyst: Copper(I) iodide [CuI] (0.06 mmol, 6 mol%)

  • Base: Triethylamine [Et₃N], anhydrous and degassed (2.00 mmol, 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE), anhydrous (2.0 mL)

Step-by-Step Execution
  • Inert Atmosphere Preparation (Critical Step): To a flame-dried, 10 mL Schlenk tube equipped with a magnetic stir bar, add the Aryl Iodide (1.0 mmol), PdCl₂(PPh₃)₂ (5 mol%), and CuI (6 mol%). Seal the tube with a rubber septum. Causality: Loading the solid catalysts first prevents static dispersion and ensures accurate stoichiometry.

  • Solvent and Base Addition: Evacuate the flask and backfill with Argon (repeat 3 times). Inject anhydrous DCE (2.0 mL) followed by anhydrous Et₃N (2.0 equiv) via syringe. Validation Cue: The mixture will initially appear as a pale yellow suspension.

  • Degassing: Sparge the solution with Argon for 10 minutes. Causality: Complete removal of dissolved oxygen is mandatory. Trace O₂ will oxidize the Cu-acetylide, driving the Glaser homocoupling side reaction and destroying the alkyne.

  • Alkyne Addition: Dissolve methyl 2-ethynylpyrimidine-5-carboxylate (1.1 equiv) in 0.5 mL of degassed DCE. Inject this solution dropwise into the reaction mixture over 2 minutes. Causality: Slow addition prevents a sudden spike in alkyne concentration, avoiding the formation of inactive bis-alkynyl palladium complexes[2]. Validation Cue: Upon addition, the solution will rapidly transition from yellow to a deep amber/reddish-brown. This color shift confirms the reduction of Pd(II) to the active Pd(0) species and the formation of the Cu-acetylide.

  • Thermal Activation: Transfer the sealed tube to a pre-heated oil bath at 83 °C. Stir vigorously for 3 hours.

  • In-Process Monitoring: After 2 hours, sample 5 µL of the reaction, dilute in EtOAc, and analyze via TLC (Hexanes/EtOAc 7:3) or LC-MS. Validation Cue: The highly conjugated cross-coupled product will appear as a bright, UV-active spot (254 nm) with a lower Rf than the starting alkyne.

  • Work-up and Purification: Cool the mixture to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove Pd black and Cu salts. Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to afford the pure internal alkyne.

Troubleshooting & Pathway Divergence

Understanding the divergent pathways of this specific substrate allows researchers to diagnose reaction failures instantly.

SideReactions Start Methyl 2-ethynylpyrimidine-5-carboxylate (Electron-Deficient Alkyne) Path1 Strict Anaerobic + Tertiary Amine Base Start->Path1 Path2 Trace Oxygen (O2) Start->Path2 Path3 Primary/Secondary Amines or Aqueous Base Start->Path3 Desired Desired Cross-Coupling Path1->Desired Glaser Glaser Homocoupling (Bis-alkyne) Path2->Glaser Degradation Ester Hydrolysis & Alkyne Cleavage Path3->Degradation

Figure 2: Divergent reaction pathways based on reagent selection and atmospheric control.

  • Issue: High recovery of starting aryl halide, but alkyne is consumed.

    • Diagnosis: Glaser homocoupling occurred. Check the inert gas line and ensure solvents are thoroughly sparged.

  • Issue: Formation of a highly polar baseline spot on TLC; loss of the methyl ester peak (~3.9 ppm) in crude NMR.

    • Diagnosis: Ester saponification. Ensure the Et₃N is strictly anhydrous and no moisture has entered the system.

Sources

Method

Dissolving Methyl 2-ethynylpyrimidine-5-carboxylate for In Vitro Assays: An Application Note and Protocol

Introduction Methyl 2-ethynylpyrimidine-5-carboxylate is a heterocyclic organic compound with potential applications in drug discovery and chemical biology. As with many small molecules, its effective use in in vitro ass...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 2-ethynylpyrimidine-5-carboxylate is a heterocyclic organic compound with potential applications in drug discovery and chemical biology. As with many small molecules, its effective use in in vitro assays is critically dependent on proper dissolution to ensure accurate and reproducible results. This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles and best practices for solubilizing this compound for use in a variety of in vitro experimental systems. The protocols outlined herein are designed to maximize compound stability and bioavailability in aqueous assay environments while minimizing potential artifacts from the solvent.

Physicochemical Properties and Solubility Considerations

Methyl 2-ethynylpyrimidine-5-carboxylate possesses a molecular weight of 162.15 g/mol and a formula of C₈H₆N₂O₂. The pyrimidine core, coupled with the ethynyl and methyl carboxylate functional groups, contributes to its relatively hydrophobic nature, which can present challenges for dissolution in aqueous buffers commonly used in biological assays.

While specific solubility data for methyl 2-ethynylpyrimidine-5-carboxylate is not extensively published, the general solubility of pyrimidine derivatives and similar small molecules provides a strong indication of suitable solvents.[1] Typically, such compounds exhibit low solubility in water and physiological buffers. Therefore, the use of an organic co-solvent is necessary to prepare a concentrated stock solution, which can then be diluted to the final working concentration in the assay medium.

For a closely related compound, methyl 2-pyrimidine carboxylate, the solubility has been reported in various solvents, offering a valuable point of reference.

SolventSolubility
Dimethylformamide (DMF)30 mg/mL
Dimethyl sulfoxide (DMSO)30 mg/mL
Ethanol30 mg/mL
Phosphate-Buffered Saline (PBS, pH 7.2)10 mg/mL
Data for methyl 2-pyrimidine carboxylate, a similar compound, is provided for reference.[2]

Based on this and extensive experience with similar heterocyclic compounds, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for preparing a high-concentration stock solution of methyl 2-ethynylpyrimidine-5-carboxylate.

The Central Role of DMSO in Compound Solubilization

Dimethyl Sulfoxide (DMSO) is a polar aprotic solvent with a remarkable ability to dissolve a wide range of both polar and nonpolar compounds. Its utility in biological assays stems from its miscibility with water and most organic solvents, allowing for the preparation of concentrated stock solutions of hydrophobic compounds that can be subsequently diluted in aqueous media.[3]

Key Considerations for Using DMSO:
  • Purity: Always use anhydrous, high-purity DMSO (≥99.9%) to prevent the introduction of water, which can affect compound stability and solubility.

  • Hygroscopicity: DMSO is highly hygroscopic and will readily absorb moisture from the atmosphere. Store it in a tightly sealed container in a dry environment.

  • Cytotoxicity: While an excellent solvent, DMSO can be toxic to cells at higher concentrations. It is crucial to keep the final concentration of DMSO in the in vitro assay as low as possible, typically below 0.5%, to avoid adverse effects on cell viability and function. Always include a vehicle control (assay medium with the same final DMSO concentration) in your experiments.

Experimental Workflow for Dissolution

The following workflow provides a systematic approach to dissolving and preparing methyl 2-ethynylpyrimidine-5-carboxylate for in vitro assays.

Caption: General workflow for dissolving methyl 2-ethynylpyrimidine-5-carboxylate.

Detailed Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro screening campaigns.

Materials:

  • Methyl 2-ethynylpyrimidine-5-carboxylate (solid)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or a clear vial wrapped in foil

  • Calibrated analytical balance

  • Sterile, polypropylene microcentrifuge tubes

  • Vortex mixer

  • (Optional) Sonicator water bath

Procedure:

  • Calculate the required mass:

    • Molecular Weight (MW) of methyl 2-ethynylpyrimidine-5-carboxylate = 162.15 g/mol

    • To prepare 1 mL of a 10 mM stock solution:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 162.15 g/mol = 0.0016215 g = 1.62 mg

  • Weigh the compound: Accurately weigh 1.62 mg of methyl 2-ethynylpyrimidine-5-carboxylate and transfer it to a sterile vial.

  • Add DMSO: Add 1 mL of anhydrous, high-purity DMSO to the vial.

  • Dissolve the compound:

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes.

    • Visually inspect the solution to ensure all solid has dissolved. The solution should be clear and free of particulates.

    • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid in dissolution, but be cautious as excessive heat may degrade the compound.

  • Aliquot and store:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can lead to compound degradation and precipitation.[4]

    • Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (a few days), 4°C may be acceptable, but stability should be verified.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol details the dilution of the DMSO stock solution into the final aqueous assay medium.

Materials:

  • 10 mM stock solution of methyl 2-ethynylpyrimidine-5-carboxylate in DMSO

  • Sterile, pre-warmed (37°C) cell culture medium or assay buffer

  • Sterile microcentrifuge tubes or 96-well plates

  • Calibrated pipettes

Procedure:

  • Determine the final desired concentration: For this example, we will prepare a 10 µM working solution.

  • Calculate the dilution factor:

    • Dilution factor = [Stock Concentration] / [Final Concentration] = 10 mM / 10 µM = 10,000 µM / 10 µM = 1000

  • Perform the dilution:

    • To prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution.

    • Add 999 µL of the pre-warmed assay medium to a sterile tube.

    • Add 1 µL of the 10 mM DMSO stock solution to the medium.

  • Mix thoroughly: Immediately after adding the DMSO stock, vortex the solution gently or mix by pipetting up and down to ensure homogeneity and minimize the risk of precipitation due to "solvent shock".

  • Final DMSO concentration: In this example, the final DMSO concentration is 0.1% (1 µL in 1000 µL), which is well below the generally accepted cytotoxic limit of 0.5%.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (1 µL) to the same volume of assay medium (999 µL) without the compound. This is essential for distinguishing the effects of the compound from any potential effects of the solvent.

Troubleshooting and Best Practices

  • Precipitation upon dilution: If the compound precipitates when diluted into the aqueous medium, consider the following:

    • Lower the final concentration: The desired concentration may be above the compound's solubility limit in the assay medium.

    • Perform serial dilutions in DMSO first: Before the final dilution into the aqueous medium, perform one or more intermediate dilutions in 100% DMSO. This can sometimes help to mitigate precipitation.

    • Use a higher percentage of DMSO (with caution): If the assay allows, a slightly higher final DMSO concentration (e.g., up to 0.5%) may be tolerated by some cell lines. However, this must be carefully validated.

  • Compound Instability:

    • Light sensitivity: Store stock solutions in amber vials or wrapped in foil to protect from light, as some organic compounds are light-sensitive.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can lead to the absorption of water and may cause the compound to precipitate or degrade. Aliquoting into single-use volumes is the most effective way to prevent this.[4]

Logical Framework for Solvent Selection and Use

G A Compound: Methyl 2-ethynylpyrimidine-5-carboxylate B Physicochemical Properties: - Pyrimidine core - Ethynyl group - Methyl carboxylate group - Likely hydrophobic A->B C Initial Solvent Screening B->C D Primary Choice: DMSO C->D E Alternative Solvents: - DMF - Ethanol C->E F Preparation of High-Concentration Stock D->F G Dilution into Aqueous Assay Medium F->G H Final Concentration in Assay < 0.5% DMSO G->H I Potential Issues G->I J Precipitation I->J K Cytotoxicity I->K L Compound Degradation I->L M Troubleshooting: - Lower final concentration - Serial dilution in DMSO - Fresh preparations J->M K->M L->M

Sources

Application

Application Note: Methyl 2-Ethynylpyrimidine-5-Carboxylate as a Bifunctional Scaffold in Medicinal Chemistry

Strategic Overview & Mechanistic Rationale Methyl 2-ethynylpyrimidine-5-carboxylate (CAS: 1196146-17-4) is a highly versatile, bifunctional building block that has become increasingly prominent in modern drug discovery....

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Mechanistic Rationale

Methyl 2-ethynylpyrimidine-5-carboxylate (CAS: 1196146-17-4) is a highly versatile, bifunctional building block that has become increasingly prominent in modern drug discovery. Structurally, it features a terminal alkyne at the C2 position and a methyl ester at the C5 position of an electron-deficient pyrimidine ring.

As an Application Scientist, I emphasize that the choice of the 5-carboxylate substitution is not merely for downstream synthetic convenience; it fundamentally alters the electronic landscape of the molecule. The ester group exerts strong electron-withdrawing inductive (-I) and mesomeric (-M) effects across the pyrimidine π -system. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C2-alkyne, transforming it into a highly tuned, electrophilic Michael acceptor[1]. This precise electronic tuning allows the scaffold to act as a reactive warhead for targeting specific cysteine residues in disease-relevant proteins, such as in the development of [2] or novel agents that induce ferroptosis via GPX4 inhibition[1].

G A Target Protein (Cys-SH) C Thiolate Attack (Michael Addition) A->C B Methyl 2-ethynylpyrimidine- 5-carboxylate B->C D Covalent Adduct (Vinyl Sulfide) C->D Irreversible Binding

Fig 1. Mechanistic pathway of cysteine-targeted covalent inhibition via alkynyl pyrimidines.

Application I: Cysteine-Targeting Electrophilic Warheads

Concept & Causality

The terminal alkyne on the pyrimidine ring acts as a tunable electrophilic warhead. Unlike highly reactive acrylamides that can lead to off-target toxicity, alkynyl pyrimidines offer a "silent" profile until they are positioned in the binding pocket near a nucleophilic cysteine thiolate[1]. The subsequent Michael-type addition forms a stable vinyl sulfide adduct, permanently inactivating the target[2].

Protocol 1: Thiol Reactivity Profiling (GSH Half-Life Assay)

To ensure the warhead is reactive enough to engage the target but stable enough to avoid indiscriminate protein binding, its intrinsic electrophilicity must be quantified using Glutathione (GSH) as a surrogate.

  • Step 1: Reagent Preparation. Prepare a 10 mM stock of methyl 2-ethynylpyrimidine-5-carboxylate in LC-MS grade DMSO. Prepare a 100 mM stock of reduced Glutathione (GSH) in 100 mM Potassium Phosphate Buffer (pH 7.4).

  • Step 2: Reaction Initiation. In a 2 mL HPLC vial, mix 10 μ L of the compound stock with 990 μ L of the GSH solution (Final concentrations: 100 μ M compound, 10 mM GSH). Incubate at 37°C.

  • Step 3: Kinetic Sampling. At time points (0, 15, 30, 60, 120, and 240 minutes), extract 50 μ L aliquots and quench immediately into 50 μ L of cold acetonitrile containing 1% formic acid.

  • Step 4: LC-MS Analysis. Analyze the quenched samples via LC-MS (MRM mode) to track the disappearance of the parent compound mass ( m/z 163.05 [M+H]+ ).

  • Causality behind the design: We use a 100-fold molar excess of GSH to force pseudo-first-order kinetics. This simplifies the mathematical derivation of the half-life ( t1/2​=ln(2)/kobs​ ). The strict adherence to pH 7.4 is critical because the reaction strictly requires the thiolate anion ( S− ); even a 0.2 pH deviation will drastically alter the apparent reactivity.

  • System Validation & Quality Control: This protocol is self-validating through the mandatory inclusion of an Ibrutinib control arm. If the calculated GSH half-life of Ibrutinib falls outside the validated laboratory standard (e.g., 140–160 minutes), the entire assay plate is flagged as invalid, indicating buffer oxidation or pH drift.

Application II: Modular Assembly via Bioorthogonal Click Chemistry

Concept & Causality

Beyond covalent inhibition, the terminal alkyne is a premier handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows for the rapid functionalization of the pyrimidine core, which is a privileged scaffold in [3]. The C5 methyl ester can subsequently be saponified to a carboxylic acid for late-stage amide coupling, enabling bidirectional growth of the molecule.

Workflow Step1 Methyl 2-ethynylpyrimidine-5-carboxylate (Alkyne Scaffold) Step3 CuAAC Reaction (CuSO4, NaAsc, TBTA) Step1->Step3 Step2 Diverse Azide Library (R-N3) Step2->Step3 Step4 1,4-Disubstituted Triazole Pyrimidine Derivatives Step3->Step4 Click Chemistry Step5 Ester Hydrolysis & Amide Coupling Step4->Step5 Late-Stage Functionalization

Fig 2. Workflow for the modular assembly of pyrimidine-based screening libraries using CuAAC.

Protocol 2: High-Throughput CuAAC Library Synthesis
  • Step 1: Scaffold & Azide Mixing. Dispense 0.1 mmol of methyl 2-ethynylpyrimidine-5-carboxylate and 0.11 mmol of the target azide into a reaction vial.

  • Step 2: Solvent Addition. Add 1.0 mL of a 1:1 mixture of tert-butanol and water.

  • Step 3: Catalyst Generation. Premix 5 mol% CuSO4​⋅5H2​O with 10 mol% Sodium Ascorbate and 5 mol% TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) in 200 μ L of water. Add this catalyst cocktail to the reaction vial. Stir at room temperature for 4 hours.

  • Causality behind the design: The biphasic nature of fragment screening demands robust chemistry. The tert-butanol/water co-solvent system is deliberately chosen to provide optimal solubility for both the organic pyrimidine scaffold and the inorganic copper salts. TBTA is an absolute requirement here; it acts as an accelerating ligand that stabilizes the Cu(I) oxidation state, preventing its disproportionation or oxidation to inactive Cu(II) by atmospheric oxygen[3].

  • System Validation & Quality Control: The reaction mixture includes a real-time colorimetric spot-test using bathocuproine disulfonate (BCS). A 1 μ L aliquot is spotted onto a BCS-impregnated TLC plate. A persistent orange complex confirms the continuous presence of active Cu(I). If the spot turns blue/green (indicating Cu(II)), the protocol dictates the immediate addition of 5 mol% supplementary sodium ascorbate to rescue the catalytic cycle.

Application III: Scaffold Extension via Sonogashira Coupling

The terminal alkyne also serves as an excellent substrate for palladium-catalyzed Sonogashira cross-coupling. This is utilized to build extended π -conjugated systems or rigid linkers, a strategy frequently employed in the synthesis of complex heterocycles like galectin-3 inhibitors[4] and advanced kinase scaffolds[2]. By coupling the alkyne with various aryl or heteroaryl halides, researchers can rapidly explore the chemical space of the hinge-binding region in kinase targets.

Quantitative Data Summaries

Table 1: Representative Kinetic Profiling of Electrophilic Warheads (GSH Half-life) Data illustrates the electronic tuning effect of the C5-carboxylate on the C2-alkyne.

ScaffoldSubstitutionGSH t1/2​ (pH 7.4, 37°C)Biological Application
2-EthynylpyrimidineNone~120 minBaseline electrophile
Methyl 2-ethynylpyrimidine-5-carboxylate 5-Carboxylate (Methyl) ~45 min Highly reactive targeted covalent inhibitor
Acrylamide (Ibrutinib)N/A~150 minBTK Covalent Inhibition (Control)

Table 2: CuAAC Reaction Optimization Matrix for Pyrimidine Scaffolds

Catalyst SystemSolventAdditiveYield (%)Observation / Causality
CuSO4​ / NaAscDCM / H2​O None< 20%Poor solubility of the pyrimidine scaffold.
CuSO4​ / NaAsc t BuOH / H2​O (1:1)None45%Catalyst degradation/oxidation over time.
CuSO4​ / NaAsc t BuOH / H2​O (1:1) TBTA (0.05 eq) > 95% Rapid conversion, stable Cu(I) maintained.

References

  • Tunable Cysteine-Targeting Electrophilic Heteroaromatic Warheads Induce Ferroptosis. Journal of Medicinal Chemistry (ACS Publications). 1

  • Covalent Alkynylpyridopyrimidinones Targeting Cysteine 775 of the Epidermal Growth Factor Receptor Overcome Resistance to Current Therapies. Journal of Medicinal Chemistry (ACS Publications). 2

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC (NIH). 3

  • Synthesis, Structure–Activity Relationships, and In Vivo Evaluation of Novel Tetrahydropyran-Based Thiodisaccharide Mimics as Galectin-3 Inhibitors. Journal of Medicinal Chemistry (ACS Publications). 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-Ethynylpyrimidine-5-carboxylate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of methyl 2-ethynylpyrimidine-5-carboxylate. This guide is designed for researchers, chemists, and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of methyl 2-ethynylpyrimidine-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and enhance your reaction yields effectively.

The primary route to methyl 2-ethynylpyrimidine-5-carboxylate is the Sonogashira cross-coupling reaction. This powerful C-C bond-forming reaction is the industry standard for coupling terminal alkynes with aryl or vinyl halides. Our guide will focus on mastering this critical step.

Core Synthesis Workflow: Sonogashira Coupling

The following diagram outlines the general workflow for the synthesis, starting from a halogenated pyrimidine precursor.

cluster_prep Reagent Preparation cluster_reaction Reaction Setup & Execution cluster_workup Workup & Purification Reagents Select & Purify: - Methyl 2-halopyrimidine-5-carboxylate - Alkyne Source (e.g., TMSA) - Pd Catalyst & Ligand - Cu(I) Co-catalyst - Amine Base & Solvent Degas Degas Solvents & Base (e.g., N2/Ar sparging) Reagents->Degas Setup Assemble Glassware Under Inert Atmosphere (N2 or Argon) Degas->Setup Addition Charge Reagents: 1. Pd Catalyst, CuI, Ligand 2. Solvent, Base 3. Pyrimidine Halide 4. Alkyne (slowly) Setup->Addition Monitor Monitor Reaction (TLC, LC-MS, GC-MS) Addition->Monitor Quench Quench Reaction (e.g., aq. NH4Cl) Monitor->Quench Extract Liquid-Liquid Extraction Quench->Extract Purify Purify Product: - Flash Chromatography - Recrystallization Extract->Purify Final Product Final Product Purify->Final Product

Caption: General workflow for Sonogashira synthesis.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis.

Question 1: My reaction yield is very low or zero. What are the primary causes?

A low or non-existent yield is the most frequent challenge. A systematic approach is required to diagnose the root cause. The issue almost always lies in one of three areas: Catalyst System , Reagents & Conditions , or Substrate Reactivity .

Troubleshooting Low/No Yield

cluster_catalyst Catalyst System Integrity cluster_conditions Reagents & Conditions cluster_substrate Substrate Reactivity Start Low or No Yield Pd_Decomp Palladium Decomposed? (Black Precipitate) Start->Pd_Decomp Inert_Atmosphere Inert Atmosphere? (O2 present?) Start->Inert_Atmosphere Halide_Reactivity Which Halide? (I > Br >> Cl) Start->Halide_Reactivity Cu_Oxidized Cu(I) Source Oxidized? (Not off-white) Pd_Decomp->Cu_Oxidized Ligand_Wrong Ligand Inappropriate? Cu_Oxidized->Ligand_Wrong Wet_Solvent Solvents/Base Dry? (Moisture present?) Inert_Atmosphere->Wet_Solvent Temp_Wrong Temperature Too Low? Wet_Solvent->Temp_Wrong Impure_Start Impure Starting Materials? Halide_Reactivity->Impure_Start

Caption: Decision tree for troubleshooting low reaction yield.

A1: Detailed Breakdown & Solutions

  • Catalyst System Failure:

    • Palladium Decomposition: The formation of a black precipitate ("palladium black") indicates your Pd(0) catalyst has crashed out of solution, rendering it inactive.[1][2] This is often caused by oxygen, impurities, or excessively high temperatures.

      • Solution: Ensure your entire setup is under a strict inert atmosphere (argon or nitrogen). Thoroughly degas all solvents and the amine base before use. Use fresh, high-purity reagents.[2]

    • Inactive Copper Co-catalyst: Copper(I) iodide (CuI) is sensitive to oxidation. If your CuI is not off-white, it has likely oxidized to Cu(II), which is ineffective.

      • Solution: Use a fresh bottle of CuI or purify the old stock. Ensure it is only handled briefly in the air before the inert atmosphere is established.[2]

    • Inappropriate Ligand: For a potentially challenging substrate like a 2-chloropyrimidine, standard ligands like triphenylphosphine (PPh₃) may not be sufficient.

      • Solution: For less reactive halides (especially chlorides), switch to more electron-rich and bulky phosphine ligands like XPhos or dppf, which can facilitate the difficult oxidative addition step.[1]

  • Sub-Optimal Reagents & Conditions:

    • Oxygen Contamination: Oxygen promotes the unwanted homocoupling of your alkyne (see Question 2) and deactivates the Pd(0) catalyst.[1][2]

      • Solution: A thorough degassing of solvents via "freeze-pump-thaw" cycles or sparging with argon/nitrogen for at least 30 minutes is critical.[2]

    • Moisture: Water can interfere with the catalytic cycle.

      • Solution: Use anhydrous solvents. Distill amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) from a suitable drying agent (e.g., CaH₂) before use.[2]

    • Incorrect Temperature: The optimal temperature is highly dependent on the halide's reactivity.

      • Solution: Aryl iodides often react at room temperature. Aryl bromides typically require heating (e.g., 50-80 °C).[3] Aryl chlorides, being the least reactive, may require even higher temperatures (e.g., >100 °C) and more robust catalytic systems.[1][2]

  • Substrate Reactivity:

    • The Halide Matters: The single most important factor in substrate reactivity is the choice of the halogen. The general order of reactivity is I > Br >> Cl .[1][2] If you are starting with methyl 2-chloro pyrimidine-5-carboxylate, you are using the least reactive halide, which is a common cause of failure.

      • Solution: If possible, synthesize the bromo- or iodo-analogue of your starting material. If you must use the chloride, you will need to employ more forceful conditions: higher temperatures, a stronger base, and a more advanced catalyst/ligand system.[3]

Question 2: My main impurity is a diyne (dimer) of my alkyne. How can I prevent this?

This side product results from the oxidative homocoupling of the terminal alkyne, often called Glaser coupling. It is a common side reaction in Sonogashira couplings.[1]

A2: Strategies to Minimize Homocoupling

  • Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling. The measures described in A1 (degassing, inert atmosphere) are your first line of defense.[2]

  • Slow Addition of Alkyne: Add the alkyne to the reaction mixture slowly using a syringe pump over several hours. This keeps the instantaneous concentration of the alkyne low, which kinetically favors the desired cross-coupling pathway over the homocoupling pathway.[1]

  • Reduce Copper Loading: High concentrations of the copper co-catalyst can accelerate homocoupling.[1] Try reducing the CuI loading to the minimum effective amount (e.g., 1-2 mol%).

  • Consider a Copper-Free Protocol: Copper-free Sonogashira reactions are an excellent alternative when homocoupling is a persistent issue. These protocols often require specific ligands or conditions to proceed efficiently but completely eliminate the Glaser coupling pathway.[1][2]

  • Use a Protected Alkyne: Using trimethylsilylacetylene (TMSA) is a very effective strategy. The TMS group protects the alkyne from homocoupling. After the Sonogashira reaction is complete, the TMS group can be easily removed in situ or during workup with a mild base (like K₂CO₃ in methanol) or a fluoride source (like TBAF or CsF).[4]

Question 3: How do I choose the best solvent and base for my reaction?

A3: Solvent and Base Selection

The choice of solvent and base is interdependent and crucial for success.

  • Base: The base's primary role is to deprotonate the terminal alkyne, forming the reactive copper acetylide intermediate.[2] It also acts as a scavenger for the HX generated during the reaction.

    • Common Choices: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are the most common choices.[2][5] Piperidine and pyrrolidine are also used.

    • Key Consideration: The base must be dry and used in excess (typically 2-5 equivalents).[2][3]

  • Solvent: The solvent must be able to dissolve all reactants and keep the catalyst system in solution.

    • Common Choices: THF, DMF, 1,4-dioxane, acetonitrile, and toluene are frequently used.[3][5][6] The polarity of the solvent can significantly affect reaction rates.[6]

    • Expert Tip: A combination of solvents can be effective. For example, using the amine base (like Et₃N) as a co-solvent with a primary solvent like THF or dioxane is a common and effective practice.[3]

ParameterRecommendationRationale
Base Triethylamine (Et₃N) or DIPEAEffective, readily available. Must be distilled and dry.[5]
Solvent THF, 1,4-Dioxane, or DMFGood solvating properties for the catalyst and reagents. Must be anhydrous and degassed.[3][6]
Temperature I: RT; Br: 50-80 °C; Cl: >100 °CMatches the energy requirement for the oxidative addition step based on halide reactivity.[2][3]
Catalyst (Pd) PdCl₂(PPh₃)₂ or Pd(PPh₃)₄Pd(II) precatalysts are generally more air-stable than Pd(0) catalysts.[2]
Co-catalyst (Cu) Copper(I) Iodide (CuI)Facilitates the formation of the key copper acetylide intermediate.
Ligand PPh₃ (for I, Br), XPhos/dppf (for Cl)More advanced ligands are needed for less reactive starting materials.[1]
Question 4: I have successfully formed my product, but it is difficult to purify. What are some effective purification strategies?

A4: Purification Techniques

Purification can be challenging due to residual catalyst, homocoupled byproducts, and starting materials.

  • Aqueous Workup: After the reaction, quench with a mild acid (e.g., saturated aq. NH₄Cl) and perform a liquid-liquid extraction (e.g., with ethyl acetate or dichloromethane). This will remove the bulk of the amine base and its salt. Sometimes, washing the organic layer with a Na₂CO₃ solution can help remove impurities.[7]

  • Filtration: Passing the crude mixture through a short plug of silica gel or celite can remove the precipitated palladium black and other insoluble materials.

  • Flash Column Chromatography: This is the most common and effective method for separating the desired product from closely related impurities. A gradient elution system (e.g., hexanes/ethyl acetate) is typically used.

  • Recrystallization: If a solid product is obtained with moderate purity after chromatography, recrystallization from a suitable solvent system can provide a highly pure final product.[8]

Detailed Experimental Protocol: Optimized Sonogashira Coupling

This protocol is a robust starting point for the synthesis of methyl 2-ethynylpyrimidine-5-carboxylate from the bromo-precursor using TMS-acetylene.

Materials:

  • Methyl 2-bromopyrimidine-5-carboxylate (1.0 equiv)

  • Trimethylsilylacetylene (TMSA) (1.5 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • Copper(I) Iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (3.0 equiv, distilled)

  • THF (Anhydrous, degassed)

Procedure:

  • Inert Atmosphere Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add PdCl₂(PPh₃)₂ (0.03 equiv) and CuI (0.05 equiv). Seal the flask with septa and purge with argon or nitrogen for 15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add methyl 2-bromopyrimidine-5-carboxylate (1.0 equiv). Then, add anhydrous, degassed THF via syringe, followed by distilled Et₃N (3.0 equiv).

  • Alkyne Addition: Add trimethylsilylacetylene (1.5 equiv) dropwise to the stirring mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS every hour.

  • Deprotection: Once the starting material is consumed (typically 3-6 hours), cool the reaction to room temperature. Add methanol to the flask, followed by potassium carbonate (K₂CO₃, 2.0 equiv). Stir at room temperature for 1-2 hours to effect the desilylation.

  • Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure methyl 2-ethynylpyrimidine-5-carboxylate.

References

Sources

Optimization

Technical Support Center: Ensuring the Stability of Methyl 2-ethynylpyrimidine-5-carboxylate

Welcome to the technical support center for methyl 2-ethynylpyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for methyl 2-ethynylpyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on preventing the degradation of this key chemical intermediate during storage and handling. By understanding its stability profile and potential degradation pathways, you can ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of methyl 2-ethynylpyrimidine-5-carboxylate during storage?

A1: The degradation of methyl 2-ethynylpyrimidine-5-carboxylate is primarily influenced by four factors:

  • Moisture: The ester functional group is susceptible to hydrolysis, which can be accelerated by the presence of water, leading to the formation of 2-ethynylpyrimidine-5-carboxylic acid and methanol.

  • Temperature: Elevated temperatures can increase the rate of decomposition reactions.[1] For long-term storage, colder temperatures are generally recommended to maintain compound integrity.[2][3]

  • Light: Pyrimidine derivatives can be sensitive to light, particularly UV radiation, which can induce photochemical reactions such as dimerization or photooxidation.[2][4][5]

  • Oxygen: The electron-rich pyrimidine ring and the ethynyl group can be susceptible to oxidation, especially in the presence of atmospheric oxygen.

Q2: What are the optimal storage conditions for long-term stability?

A2: For optimal long-term stability, methyl 2-ethynylpyrimidine-5-carboxylate should be stored under the following conditions:

  • Temperature: -20°C is recommended for long-term storage to minimize thermal degradation.[3] For short-term storage or frequent use, 2-8°C is acceptable.[2]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidative degradation.

  • Container: Use a tightly sealed, amber glass vial or a container made of an inert material to protect from light and moisture.[2]

  • Environment: The storage location should be dry and well-ventilated.[4][6]

Q3: I've noticed a change in the color of my sample. What does this indicate?

A3: A change in color, such as yellowing or browning, is often an indicator of degradation. This can be due to the formation of polymeric materials from the ethynyl group or the generation of chromophoric degradation products from the pyrimidine ring. If you observe a color change, it is crucial to re-analyze the purity of the sample before use.

Q4: Can I store methyl 2-ethynylpyrimidine-5-carboxylate in solution?

A4: Storing this compound in solution for extended periods is generally not recommended as it can accelerate degradation, particularly hydrolysis of the ester group. If you must prepare a stock solution, use a dry, aprotic solvent (e.g., anhydrous DMSO or DMF). Prepare the solution fresh if possible. For short-term storage of solutions, store at -20°C or -80°C in a tightly sealed vial, protected from light.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent or unexpected experimental results. Degradation of the compound leading to a lower effective concentration or interference from degradation products.1. Verify the purity of your methyl 2-ethynylpyrimidine-5-carboxylate sample using a suitable analytical method like HPLC or LC-MS.[2][7][8] 2. If degradation is confirmed, obtain a fresh, high-purity batch of the compound. 3. Review your storage and handling procedures to ensure they align with the recommended guidelines.
Change in the physical appearance of the solid (e.g., clumping, discoloration). Exposure to moisture, light, or elevated temperatures.1. The purity of the sample may be compromised. It is advisable to discard it. 2. Ensure future samples are stored in a dark, dry, and refrigerated or frozen environment. 3. Use a desiccator to minimize moisture exposure.[2]
Precipitation or color change observed in a stock solution. Compound degradation or poor solubility in the chosen solvent.1. Prepare a fresh stock solution using a high-purity, anhydrous aprotic solvent. 2. If the issue persists, consider a different solvent or sonicate briefly to aid dissolution. 3. Always filter the solution through a syringe filter before use to remove any particulates.

Potential Degradation Pathways

Understanding the potential degradation pathways is key to preventing them. The primary routes of degradation for methyl 2-ethynylpyrimidine-5-carboxylate are hydrolysis, oxidation, and photodecomposition.

Caption: Potential degradation pathways for methyl 2-ethynylpyrimidine-5-carboxylate.

Analytical Methods for Stability Assessment

Regularly assessing the purity of your compound is crucial. Here are recommended analytical methods for stability testing.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for quantifying the purity of methyl 2-ethynylpyrimidine-5-carboxylate and detecting the presence of degradation products.[7][8][9]

Recommended HPLC Method:

Parameter Condition
Column C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (to be determined by UV scan, likely around 254 nm).
Column Temperature 30°C
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for identifying unknown degradation products by providing molecular weight information.[8][10][11]

Experimental Workflow for Stability Study:

Stability_Workflow Start Obtain fresh sample of Methyl 2-ethynylpyrimidine-5-carboxylate Analyze_T0 Analyze initial purity (T=0) by HPLC and LC-MS Start->Analyze_T0 Store Store aliquots under different conditions (e.g., -20°C, 4°C, RT, light, dark) Analyze_T0->Store Analyze_Intervals Analyze aliquots at defined time intervals (e.g., 1, 3, 6 months) Store->Analyze_Intervals Compare Compare results to T=0 data Analyze_Intervals->Compare Identify Identify and quantify degradation products Compare->Identify Conclusion Determine optimal storage conditions and shelf-life Identify->Conclusion

Caption: Workflow for a stability study of methyl 2-ethynylpyrimidine-5-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR can be used to confirm the structure of the compound and identify degradation products if they are present in significant amounts.[12][13] Changes in the chemical shifts or the appearance of new signals can indicate degradation.

References

  • nexAir. Acetylene Safety Tips: Handling and Storage Best Practices. [Link]

  • Tidke, K. J., & Solanki, P. R. (2018). method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. JETIR, 5(9). [Link]

  • Wikipedia. Pyrimidine dimer. [Link]

  • Shulha, I., Hotsulia, A., Vasyuk, S., & Mosula, L. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 13(12), 6035-6041. [Link]

  • Lima, A. R., et al. (2021). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. International Journal of Molecular Sciences, 22(17), 9405. [Link]

  • Celina, M. C. (2007). Thermal degradation as a function of temperature and its relevance to lifetime prediction and condition monitoring. Sandia National Laboratories. [Link]

  • Andreoli, R., et al. (2000). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. Clinical Chemistry, 46(12), 1956-1962. [Link]

  • Ceballos-Picot, I., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. Orphanet Journal of Rare Diseases, 14(1), 49. [Link]

  • Science.gov. pyrimidine degradation pathway: Topics by Science.gov. [Link]

  • ResearchGate. IR, NMR spectral data of pyrimidine derivatives. [Link]

  • Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651. [Link]

  • Al-Majid, A. M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4991. [Link]

  • Kim, K. S., et al. (2010). The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. Journal of Bacteriology, 192(16), 4089-4102. [Link]

  • Neves, M. G. P. M. S., & Simões, M. M. Q. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Catalysts, 11(11), 1335. [Link]

  • Wang, B., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(20), 10354-10361. [Link]

  • S.S.R., S., S.S., S., & S.R., S. (2024). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. Journal of Chemical Health Risks. [Link]

  • Gicquel, T., et al. (2023). Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. Pharmaceuticals, 16(5), 729. [Link]

Sources

Troubleshooting

Technical Support Center: Methyl 2-ethynylpyrimidine-5-carboxylate Purification

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals tasked with the isolation and purification of methyl 2-ethynylpyrimidine-5-carboxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals tasked with the isolation and purification of methyl 2-ethynylpyrimidine-5-carboxylate (CAS: 1196146-17-4).

Due to the unique electronic properties of this molecule—an electron-deficient pyrimidine core flanked by a reactive terminal alkyne and a hydrolyzable methyl ester—standard purification protocols often lead to compound degradation or poor resolution. This guide provides field-proven, mechanistically grounded solutions to ensure high-yield, high-purity recovery.

🛠️ Troubleshooting & FAQs

Q1: My compound is streaking severely on standard silica gel. Should I add triethylamine (Et₃N) to the eluent to passivate the column? A1: Absolutely not. While adding 1-5% Et₃N is a standard chromatographic fix for basic nitrogen heterocycles to prevent hydrogen bonding with acidic silanol groups, it is highly destructive to this specific molecule. The pyrimidine ring and the ester group make the terminal alkyne highly electrophilic and slightly acidic. Exposure to Et₃N on a high-surface-area silica column can trigger base-catalyzed alkyne degradation or polymerization. Furthermore, if any moisture is present, the base will catalyze the hydrolysis of the methyl ester. Solution: Instead of basic modifiers, switch your solvent system to a Cyclohexane/Ethyl Acetate or Heptane/Ethyl Acetate gradient. If tailing persists, pre-treat your crude mixture with a mild aqueous Na₂CO₃ wash to remove acidic amine hydrochlorides (common Sonogashira byproducts) before loading, or utilize neutral alumina as the stationary phase [4].

Q2: I am seeing a persistent, non-polar impurity co-eluting just above my target compound. What is it, and how do I remove it? A2: This is almost certainly the homocoupled diyne (dimethyl 2,2'-(buta-1,3-diyne-1,4-diyl)bis(pyrimidine-5-carboxylate)). This is a classic byproduct of the copper-catalyzed Sonogashira reaction (Glaser coupling) caused by trace oxygen exposure during synthesis [1, 2]. Solution: The diyne lacks the polar terminal alkyne proton, making it significantly less polar than your target monomer. To resolve this, start your chromatography gradient at a very low polarity (e.g., 95:5 Heptane/EtOAc) and hold it there for at least 3 column volumes. This will elute the diyne completely before you ramp up the EtOAc concentration (up to 30%) to elute the target compound [3].

Q3: Can I use a Dichloromethane/Methanol (DCM/MeOH) gradient? My crude mixture is highly polar. A3: It is strongly advised to avoid DCM/MeOH systems for this compound. Methanol acts as a nucleophile. In the presence of trace transition metals or residual base from your reaction, running this compound in methanol through a silica column frequently induces transesterification or nucleophilic attack on the highly activated alkyne. Stick to non-nucleophilic solvent systems (Heptane/EtOAc) to maintain structural integrity.

Q4: How do I prevent residual Palladium and Copper catalysts from ruining my separation? A4: Heavy metal salts alter the local pH of the silica gel, cause compound degradation on the column, and artificially shift Rf​ values. Solution: Do not rely on the column to filter out catalysts. Perform a rigorous aqueous workup using an EDTA/NH₄Cl wash prior to chromatography. The chelating agents will pull the metals into the aqueous phase, self-validating the process by turning the aqueous layer bright blue/green.

📊 Solvent System Performance Data

The table below synthesizes quantitative retention data and causality for various solvent systems used in the purification of methyl 2-ethynylpyrimidine-5-carboxylate.

Solvent System (Ratio)Typical Rf​ (Target)Resolution from DiyneMechanistic Causality & Notes
Heptane / EtOAc (70:30) ~0.35Excellent Optimal. Heptane provides sharper bands than hexane. Non-nucleophilic; preserves both the ester and terminal alkyne.
Cyclohexane / EtOAc (70:30) ~0.30Excellent Alternative. Cyclohexane's cyclic structure alters partitioning, often providing superior resolution for closely eluting aromatic impurities [3].
DCM / MeOH (95:5) ~0.60PoorNot Recommended. High risk of transesterification. Poor separation from polar baseline impurities and metal salts.
Hexane / EtOAc + 1% Et₃N ~0.45GoodCritical Failure Risk. Base additives will cause on-column degradation of the activated terminal alkyne and ester hydrolysis.

🧪 Standard Operating Procedure: Purification Workflow

This self-validating protocol is designed to isolate the target compound from a crude Sonogashira coupling mixture.

Step 1: Reaction Quench and Metal Chelation

  • Action: To 10 mmol of crude reaction mixture, add 15 mL of saturated aqueous NH₄Cl and 5 mL of 0.1 M aqueous EDTA solution. Stir vigorously for 15 minutes.

  • Causality & Validation: EDTA and ammonia strongly chelate Pd(II) and Cu(I)/Cu(II) ions. Self-validation: The aqueous layer will turn distinctly blue or green, confirming the successful sequestration of copper salts away from your organic product [1].

Step 2: Liquid-Liquid Extraction

  • Action: Extract the mixture with Ethyl Acetate (3 x 20 mL).

  • Causality: EtOAc is polar enough to extract the pyrimidine but immiscible enough with water to leave the metal-EDTA complexes behind. Avoid DCM to prevent the extraction of highly polar, water-soluble baseline impurities.

Step 3: Drying and Temperature-Controlled Concentration

  • Action: Dry the combined organic layers over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure with a water bath temperature strictly below 35 °C .

  • Causality: Terminal alkynes conjugated to electron-deficient pyrimidines are thermally sensitive. Elevated temperatures during concentration will induce polymerization, turning your product into an intractable black tar.

Step 4: Silica Gel Chromatography

  • Action: Dry-load the crude oil onto Celite (to ensure a narrow loading band) and apply to a silica gel column (230-400 mesh). Elute using a gradient:

    • 100% Heptane (2 Column Volumes - elutes non-polar silicones/ligands).

    • 90:10 Heptane/EtOAc (3 Column Volumes - elutes the homocoupled diyne).

    • 70:30 Heptane/EtOAc (Elutes the target methyl 2-ethynylpyrimidine-5-carboxylate).

Step 5: Fraction Analysis and Validation

  • Action: Spot fractions on silica TLC plates. Elute with 60:40 Heptane/EtOAc. Visualize under UV light (254 nm) and stain with KMnO₄ solution.

  • Causality & Validation: The pyrimidine ring is highly UV-active due to its conjugated π -system. Self-validation: When dipped in KMnO₄ and gently heated, the target alkyne will instantly reduce the permanganate, appearing as a bright yellow/brown spot (MnO₂) against a purple background, unequivocally confirming the presence of the ethynyl moiety.

🗺️ Process Visualization

PurificationWorkflow A Crude Sonogashira Mixture (Target, Diyne, Pd/Cu Salts) B EDTA / NH4Cl Wash (Chelates Pd & Cu) A->B Quench & Chelate C Organic Extraction (Ethyl Acetate) B->C Phase Separation D Silica Gel Chromatography (Heptane/EtOAc Gradient) C->D Dry Load (Celite) E Fraction Analysis (UV 254 nm & KMnO4 Stain) D->E Gradient Elution F Pure Methyl 2-ethynylpyrimidine- 5-carboxylate E->F Pool & Concentrate (<35°C)

Workflow for the isolation and purification of methyl 2-ethynylpyrimidine-5-carboxylate.

📚 References

  • MDPI. "Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review." Molecules. Available at: [Link] [2]

  • RSC Advances. "Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation." RSC Publishing. Available at:[Link] [3]

  • Semantic Scholar. "The Synthesis and Crystallographic Characterization of Emissive Pt(II) and Au(I) Compounds Exploiting the 2-Ethynylpyrimidine." Semantic Scholar. Available at: [Link] [4]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Methyl 2-Ethynylpyrimidine-5-Carboxylate vs. Ethynylpyridine

Heteroaromatic alkynes are privileged scaffolds in modern chemical biology, drug development, and materials science. While they are universally recognized for their utility in copper-catalyzed azide-alkyne cycloaddition...

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Author: BenchChem Technical Support Team. Date: April 2026

Heteroaromatic alkynes are privileged scaffolds in modern chemical biology, drug development, and materials science. While they are universally recognized for their utility in copper-catalyzed azide-alkyne cycloaddition (CuAAC), their inherent electrophilicity varies drastically based on the electronic nature of the attached heterocycle.

This guide provides an in-depth comparative analysis of methyl 2-ethynylpyrimidine-5-carboxylate (CAS: 1196146-17-4)[1] and 2-ethynylpyridine . By examining the causality behind their reactivity, researchers can strategically select the appropriate building block for applications ranging from covalent inhibitor design to photoluminescent metal coordination.

Mechanistic Causality: Electronic Profiles and LUMO Modulation

The reactivity of a terminal alkyne conjugated to a heteroaromatic ring is dictated by the Lowest Unoccupied Molecular Orbital (LUMO) of the system.

  • 2-Ethynylpyridine: The single nitrogen atom in the pyridine ring exerts a moderate electron-withdrawing effect via induction and resonance[2]. This makes the alkyne a competent, yet relatively mild, electrophile.

  • Methyl 2-ethynylpyrimidine-5-carboxylate: The presence of a second nitrogen atom in the pyrimidine ring drastically lowers the LUMO energy[2]. When coupled with the strongly electron-withdrawing methyl ester at the 5-position, the C2-alkyne becomes highly polarized. This synergistic "push-pull" deficit renders the terminal alkyne an extremely potent Michael acceptor, highly susceptible to nucleophilic attack[3].

G A Heteroaromatic Alkynes B 2-Ethynylpyridine (1 N-atom) A->B C Methyl 2-ethynylpyrimidine-5-carboxylate (2 N-atoms + Ester) A->C D Moderate Electrophilicity Slower Thiol Addition B->D Mild EWG effect F Standard CuAAC Stable in mild base B->F E High Electrophilicity Rapid Thiol Addition C->E Strong EWG effect G Accelerated CuAAC Prone to side-reactions in strong base C->G

Figure 1: Logical relationship between electronic structure and downstream reactivity profiles.

Comparative Reactivity Profiles

Covalent Targeting (Thiol Addition)

Recent advancements in targeted therapeutics utilize heteroaromatic alkynes as tunable cysteine-targeting electrophilic warheads (e.g., for inducing ferroptosis)[3]. While 2-ethynylpyridine reacts slowly with biological thiols, the pyrimidine analog undergoes rapid thiol-yne addition[4]. The addition of the 5-carboxylate ester further accelerates this reaction, making it an ideal candidate for rapid covalent bioconjugation, but a potential liability if off-target toxicity is a concern.

Coordination Chemistry & Photophysics

In transition metal complexes (such as Pt(II) and Au(I)), the electron-deficient nature of the pyrimidine ligand lowers the Metal-to-Ligand Charge Transfer (MLCT) excited state[2]. This results in a distinct blue-shift in emission compared to pyridine analogs, providing a reliable strategy to tune the optical properties of luminescent materials without relying on heavy fluorination[5].

Quantitative Data Summary
Property / Metric2-EthynylpyridineMethyl 2-ethynylpyrimidine-5-carboxylate
Ring Nitrogen Count 12
Electronic Character Moderately Electron-DeficientHighly Electron-Deficient
Thiol Addition Rate (t1/2) Slow (> 6 hours)Rapid (< 5 minutes)
CuAAC Reactivity StandardAccelerated (Requires neutral pH)
Metal Coordination Emission Baseline (e.g., ~520 nm for Pt)Blue-shifted (e.g., ~512 nm for Pt)
Primary Application Stable Click-Chemistry LinkerCovalent Warhead / Tunable Emitter

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include internal controls that mathematically or analytically prove the success of the reaction while ruling out false positives caused by degradation.

Protocol 1: NMR Kinetic Assay for Thiol Reactivity

Purpose: To objectively quantify the electrophilicity of the alkynes via pseudo-first-order thiol addition kinetics[3]. Causality: NMR is chosen over UV-Vis because the extended conjugation of the pyrimidine ring causes unpredictable absorbance shifts upon thiol addition. NMR allows direct, real-time observation of the terminal alkyne proton disappearing.

Step-by-Step Workflow:

  • Preparation: Dissolve 0.05 mmol of the alkyne in 0.5 mL of CD3CN/D2O (4:1 v/v).

  • Internal Standard: Add 0.01 mmol of 1,3,5-trimethoxybenzene. (Self-Validation: The integration of the aromatic protons of the standard must remain strictly constant throughout the experiment. If the ratio of[Alkyne + Vinyl Product] to the standard drops below 100%, it proves the alkyne is degrading via an alternative pathway rather than pure thiol addition).

  • Initiation: Add 10 equivalents (0.5 mmol) of cysteamine hydrochloride to ensure pseudo-first-order conditions.

  • Acquisition: Acquire 1H-NMR spectra every 2 minutes for 1 hour.

  • Analysis: Plot the natural log of the alkyne proton integration (~4.0 ppm) against time to extract the rate constant ( k ) and half-life ( t1/2​ ).

Workflow S1 Equilibrate Alkyne & Internal Standard S2 Inject Excess Thiol (Cysteamine) S1->S2 S3 Acquire 1H-NMR Time-Course Data S2->S3 S4 Calculate t1/2 Validate Mass Balance S3->S4

Figure 2: Self-validating NMR kinetic workflow for assessing electrophilic thiol addition.

Protocol 2: Chemoselective CuAAC Bioconjugation

Purpose: To perform click chemistry with the highly reactive methyl 2-ethynylpyrimidine-5-carboxylate without triggering nucleophilic degradation. Causality: Standard CuAAC protocols use amine ligands (like PMDETA) and basic conditions. Because the pyrimidine-5-carboxylate alkyne is a potent Michael acceptor, amines or ascorbate byproducts will directly attack the alkyne. We must use a sterically hindered, neutral-pH ligand system (THPTA) to shield the copper center and prevent nucleophilic destruction of the starting material.

Step-by-Step Workflow:

  • Reagent Mixing: In a degassed vial, combine 1 eq of methyl 2-ethynylpyrimidine-5-carboxylate and 1.1 eq of azide-fluorophore in a pH 7.4 PBS/DMSO (1:1) buffer.

  • Catalyst Preparation: Pre-mix CuSO4 (0.1 eq) with THPTA ligand (0.5 eq) in water for 5 minutes before adding to the reaction. (Self-Validation: Set up a parallel "No-Azide Control" vial. If LC-MS shows the alkyne is consumed in the control vial, the conditions are too nucleophilic, validating that the degradation is off-target).

  • Reduction: Add sodium ascorbate (0.5 eq) to initiate the reaction.

  • Monitoring: Stir at room temperature for 30 minutes and monitor via LC-MS until the mass balance shifts entirely to the triazole product.

References

  • Tunable Cysteine-Targeting Electrophilic Heteroaromatic Warheads Induce Ferroptosis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • The Synthesis and Crystallographic Characterization of Emissive Pt(II) and Au(I) Compounds Exploiting the 2-Ethynylpyrimidine Ligand Source: Molecules (MDPI) URL:[Link]

  • Hemilabile MIC^N ligands allow oxidant-free Au(I)/Au(III) arylation-lactonization of γ-alkenoic acids Source: Chemical Science (Royal Society of Chemistry) URL:[Link]

Sources

Comparative

HPLC Method Validation for Methyl 2-Ethynylpyrimidine-5-Carboxylate Purity: A Comparative Guide

As pharmaceutical pipelines increasingly rely on complex heterocyclic building blocks, ensuring the purity of synthetic intermediates is critical. Methyl 2-ethynylpyrimidine-5-carboxylate (CAS: 1196146-17-4) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex heterocyclic building blocks, ensuring the purity of synthetic intermediates is critical. Methyl 2-ethynylpyrimidine-5-carboxylate (CAS: 1196146-17-4) is a highly versatile intermediate used in click chemistry and kinase inhibitor synthesis[1]. However, its structural features present significant analytical challenges:

  • The Pyrimidine Ring: Contains basic nitrogen atoms that interact with unendcapped silanols on silica-based columns, causing severe peak tailing[2].

  • The Ethynyl (Alkyne) Group: Highly reactive and prone to oxidative dimerization or degradation[3].

  • The Methyl Ester: Susceptible to hydrolysis in aqueous, extreme-pH environments.

This guide provides a comprehensive, objective comparison of column chemistries and details a self-validating High-Performance Liquid Chromatography (HPLC) method developed and validated strictly according to ICH Q2(R2) guidelines.

Column Chemistry & Selectivity Comparison

Standard reversed-phase HPLC typically utilizes C18 columns[4]. However, for pyrimidine derivatives with conjugated alkyne systems, C18 often fails to provide adequate resolution between the Active Pharmaceutical Ingredient (API) and its structurally similar impurities[5].

To establish the optimal method, we compared three stationary phases. The causality behind the selection relies on exploiting the π -electrons of the pyrimidine and ethynyl groups.

Table 1: Chromatographic Performance Comparison
Column ChemistryPrimary Retention MechanismAsymmetry Factor ( As​ )Resolution ( Rs​ ) API vs. DimerConclusion
Standard C18 Hydrophobic dispersion1.85 (Severe Tailing)1.2 (Co-elution risk)Suboptimal
Biphenyl Dipole-dipole, π−π interactions1.30 (Moderate)2.1 (Baseline)Good
Phenyl-Hexyl Hydrophobic, strong π−π interactions1.05 (Excellent) 3.5 (Robust Baseline) Optimal

The Scientific Rationale: The Phenyl-Hexyl column provides orthogonal selectivity compared to C18. The hexyl alkyl chain provides necessary hydrophobic retention, while the terminal phenyl ring engages in strong π−π interactions with both the pyrimidine core and the alkyne triple bond. This differential interaction easily resolves the monomeric API from the sterically bulky alkyne dimer[2].

Degradation Pathways & Impurity Logic

To validate the method for Specificity under ICH Q2(R2), the method must resolve the API from all potential degradation products.

Impurity_Logic API Methyl 2-Ethynylpyrimidine- 5-Carboxylate Hydrolysis Impurity A (Acid) Ester Hydrolysis API->Hydrolysis H2O / Base Dimer Impurity B (Dimer) Alkyne Coupling API->Dimer O2 / Metals DesEthynyl Impurity C (Des-ethynyl) Synthesis Byproduct API->DesEthynyl Incomplete Rxn

Fig 1. Primary degradation and synthetic impurity pathways for the target pyrimidine compound.

Step-by-Step Experimental Methodology

This protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) gates; if the SST criteria are not met, the run is automatically aborted, ensuring absolute data trustworthiness[6].

A. Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water.

    • Causality: The pyrimidine ring is weakly basic. TFA lowers the pH to ~2.0, fully protonating the basic nitrogens and acting as an ion-pairing agent. This suppresses secondary interactions with residual silanols, eliminating peak tailing[4].

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

    • Causality: Matching the diluent to the initial gradient conditions prevents solvent-mismatch band broadening[3].

B. Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. (Causality: Controls solvent viscosity and prevents retention time drift[3]).

  • Detection: UV at 254 nm. (Causality: Captures the strong chromophore of the conjugated alkyne-pyrimidine system[3]).

  • Injection Volume: 5 µL.

C. The Self-Validating Workflow
  • Blank Injection: Inject diluent to confirm no baseline carryover.

  • SST Injection (n=6): Inject the 100 µg/mL API standard.

    • Gate: Theoretical plates must be > 5000; Tailing factor ( As​ ) must be < 1.5; %RSD of peak area must be ≤2.0% .

  • Sample Analysis: Inject unknown samples in duplicate.

  • Bracketing Standard: Re-inject the SST standard every 10 samples to verify continuous system stability.

HPLC_Workflow SST System Suitability Testing (SST) Plate Count > 5000, Tailing < 1.5 SamplePrep Sample Preparation Dilute in Initial Mobile Phase SST->SamplePrep SST Passed Separation Chromatographic Separation Phenyl-Hexyl Column, 0.1% TFA SamplePrep->Separation 5 µL Injection Validation ICH Q2(R2) Validation Specificity, Linearity, Precision Separation->Validation Method Optimized Reporting Data Analysis & Reporting Integrate Peaks, Calculate % Purity Validation->Reporting Criteria Met

Fig 2. Self-validating HPLC workflow from system suitability to ICH Q2(R2) data reporting.

ICH Q2(R2) Validation Results

Following the method development, a full validation was executed in accordance with ICH Q2(R2) and ICH Q14 lifecycle guidelines[7][8]. The Phenyl-Hexyl method demonstrated exceptional reliability.

Table 2: ICH Q2(R2) Validation Parameters & Results Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Result (Phenyl-Hexyl)Status
Specificity Baseline resolution ( Rs​≥1.5 ) from impurities Rs​=3.5 (vs. Dimer); Peak Purity > 0.999Pass
Linearity & Range R2≥0.999 (50% to 150% of nominal conc.) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% recovery across 3 levels99.4% - 100.5%Pass
Precision Repeatability %RSD ≤2.0% (n=6)%RSD = 0.65%Pass
Robustness Stable Rt​ across ±2°C and ±0.1 mL/minMax Rt​ deviation = 0.8%Pass

Conclusion: By transitioning from a standard C18 phase to a π -selective Phenyl-Hexyl phase and utilizing a low-pH ion-pairing mobile phase, the analytical method for methyl 2-ethynylpyrimidine-5-carboxylate achieves superior peak shape and baseline resolution. This self-validating protocol strictly adheres to ICH Q2(R2) standards, ensuring trustworthy data for pharmaceutical quality control.

References

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Q14 Analytical Procedure Development Source: CASSS / European Medicines Agency (EMA) URL:[Link]

  • Use of 2D-Liquid Chromatography in GMP Regulated Laboratories (System Suitability & Validation) Source: Agilent Technologies URL:[Link]

Sources

Validation

LC-MS Analysis and Mass Spectrometry of Methyl 2-ethynylpyrimidine-5-carboxylate: A Comparative Methodological Guide

Analytical Context & Physicochemical Profiling Methyl 2-ethynylpyrimidine-5-carboxylate (CAS: 1196146-17-4, Exact Mass: 162.04) 1 is a highly versatile bifunctional building block. Featuring an electron-deficient pyrimid...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Context & Physicochemical Profiling

Methyl 2-ethynylpyrimidine-5-carboxylate (CAS: 1196146-17-4, Exact Mass: 162.04) 1 is a highly versatile bifunctional building block. Featuring an electron-deficient pyrimidine ring, a reactive terminal alkyne, and a methyl ester, it is frequently utilized in cross-coupling reactions and medicinal chemistry scaffolding. However, its unique electronic distribution presents distinct challenges for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. Balancing the retention of this polar heterocycle with the ionization efficiency of its nitrogen atoms requires deliberate, mechanistically driven method development.

Chromatographic Strategy: Causality in Column Selection

Standard C18 vs. Biphenyl Stationary Phases

When analyzing pyrimidine derivatives, standard alkyl C18 columns often yield poor retention and asymmetric peak shapes due to secondary interactions with unendcapped surface silanols, a well-documented challenge in pyrimidine purity analysis [[2]]().

The Causality of Phase Selection: The pyrimidine nitrogens act as strong hydrogen-bond acceptors. On a purely hydrophobic C18 phase, the molecule elutes rapidly in the void volume under highly aqueous conditions. By transitioning to a Biphenyl stationary phase , we introduce orthogonal π−π interactions. The electron-dense biphenyl rings of the stationary phase interact favorably with the electron-deficient pyrimidine ring and the π -system of the ethynyl group. This fundamentally alters the retention mechanism, increasing retention time and improving peak symmetry without the need for ion-pairing agents.

Table 1: Chromatographic Performance Comparison
ParameterStandard C18 ColumnBiphenyl ColumnCausality / Mechanistic Observation
Retention Time (min) 1.22.8Enhanced π−π interactions on the Biphenyl phase
Peak Asymmetry (Tf) 1.8 (Tailing)1.1 (Symmetrical)Mitigation of secondary silanol interactions
Signal-to-Noise (S/N) 150:1420:1Sharper peak elution directly increases apparent MS sensitivity

Mass Spectrometry: Ionization Dynamics and Fragmentation

Ionization Mode: ESI+ vs. APCI+

Electrospray Ionization in positive mode (ESI+) is the optimal technique for this scaffold. The basic nitrogen atoms in the pyrimidine ring (pKa ~1.5) readily accept protons from acidic mobile phase additives (e.g., 0.1% formic acid), forming a stable [M+H]+ precursor ion at m/z 163.05. While Atmospheric Pressure Chemical Ionization (APCI+) can ionize the compound, the high desolvation temperatures (often >350°C) risk thermal degradation of the reactive terminal alkyne.

CID Fragmentation Pathways

Upon Collision-Induced Dissociation (CID), protonated pyrimidine carboxylates undergo highly predictable fragmentation [[3]](). The primary dissociation pathway involves the ester moiety. The loss of methanol (CH 3​ OH, -32 Da) from the [M+H]+ ion generates a highly stable acylium ion at m/z 131.02. Subsequent extrusion of carbon monoxide (-28 Da) yields a fragment at m/z 103.03. At higher collision energies, the pyrimidine ring itself undergoes cleavage, a hallmark of thiazolo- and pyrimidine-derivative fragmentation 4.

Table 2: MS/MS Fragmentation Profile (ESI+, Precursor m/z 163.05)
Fragment Ion (m/z)Neutral LossCollision Energy (eV)Mechanistic Assignment
131.02 32 Da (CH 3​ OH)15Cleavage of the methyl ester to form a stable acylium ion
103.03 60 Da (CH 3​ OH + CO)25Extrusion of carbon monoxide from the acylium intermediate
77.03 86 Da35Pyrimidine ring opening and structural fragmentation

Analytical Workflows & Visualizations

LCMS_Workflow A Sample: Methyl 2-ethynylpyrimidine-5-carboxylate B Stationary Phase Selection A->B C1 Standard C18 Column (Hydrophobic interactions only) B->C1 Suboptimal C2 Biphenyl Column (π-π and hydrophobic interactions) B->C2 Optimal D Ionization Mode C1->D C2->D E1 ESI (+) High efficiency via Pyrimidine N D->E1 Primary Choice E2 APCI (+) Risk of alkyne thermal degradation D->E2 Orthogonal F MS/MS CID Fragmentation E1->F E2->F

LC-MS method development workflow for pyrimidine derivatives comparing column and ionization choices.

Fragmentation M Precursor Ion [M+H]+ m/z 163.05 F1 Fragment Ion m/z 131.02 Loss of CH3OH (-32 Da) M->F1 CID (CE: 15 eV) F2 Fragment Ion m/z 103.03 Loss of CO (-28 Da) F1->F2 CID (CE: 25 eV) F3 Fragment Ion m/z 77.03 Pyrimidine Ring Cleavage F2->F3 CID (CE: 35 eV)

Proposed CID MS/MS fragmentation pathway for protonated methyl 2-ethynylpyrimidine-5-carboxylate.

Self-Validating Experimental Protocol

To ensure data integrity, this protocol utilizes a self-validating System Suitability Test (SST) to confirm column π−π activity and MS sensitivity prior to sample acquisition.

Step 1: System Suitability & Self-Validation

  • Inject a blank (Mobile Phase A) to establish baseline noise and verify the absence of carryover.

  • Inject a known pyrimidine standard (e.g., 5-fluorouracil, 1 µg/mL) to verify retention time stability (RSD < 2%) and confirm that the Biphenyl column is actively providing π−π retention.

Step 2: Sample Preparation

  • Dissolve methyl 2-ethynylpyrimidine-5-carboxylate in LC-MS grade methanol to achieve a stock concentration of 1 mg/mL.

  • Dilute the stock to a working concentration of 10 µg/mL using Mobile Phase A (0.1% Formic Acid in Water) to ensure peak focusing at the head of the column.

Step 3: Chromatographic Separation

  • Column: Biphenyl phase (100 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient Program: 5% B to 95% B over 5.0 minutes, hold at 95% B for 1.0 minute, re-equilibrate at 5% B for 2.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Step 4: Mass Spectrometry Acquisition (ESI+)

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 300°C (Maintained at a moderate level to prevent thermal degradation of the alkyne moiety).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Transitions Monitored: m/z 163.05 131.02 (Quantifier, CE: 15V), m/z 163.05 103.03 (Qualifier, CE: 25V).

References

  • A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives , Benchchem.2

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines , Scientific & Academic Publishing. 4

  • Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives , PubMed / NIH. 3

  • Methyl 2-ethynylpyrimidine-5-carboxylate Product Specifications , Appretech Scientific Limited. 1

Sources

Comparative

A Comprehensive Guide to Benchmarking the Reaction Kinetics of Methyl 2-Ethynylpyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the landscape of modern medicinal chemistry and chemical biology, the precise and efficient conjugation of mol...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry and chemical biology, the precise and efficient conjugation of molecular entities is paramount. Methyl 2-ethynylpyrimidine-5-carboxylate stands as a versatile building block, prized for its reactive ethynyl group appended to a biologically relevant pyrimidine scaffold. Its utility in forming covalent linkages through various chemical transformations makes it a molecule of significant interest. However, the rational design of synthetic routes and bioconjugation strategies necessitates a deep understanding of its reaction kinetics.

This guide provides a comprehensive, data-driven comparison of the reaction kinetics of methyl 2-ethynylpyrimidine-5-carboxylate in three key transformations: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Sonogashira cross-coupling reaction, and the aza-Michael addition. While direct kinetic data for this specific molecule is not always readily available in published literature, this guide leverages kinetic data from structurally analogous compounds to provide a robust framework for benchmarking its reactivity. We will delve into the underlying principles governing these reactions, present comparative kinetic data, and provide detailed experimental protocols to empower researchers to conduct their own kinetic analyses.

The Pivotal Role of the Pyrimidine Scaffold

The pyrimidine core is a cornerstone of numerous bioactive molecules, including nucleobases and therapeutic agents. The incorporation of an ethynyl group at the 2-position and a methyl carboxylate at the 5-position of the pyrimidine ring significantly influences its electronic properties and, consequently, its reactivity. The electron-withdrawing nature of the pyrimidine ring, further enhanced by the carboxylate group, is expected to modulate the reactivity of the alkyne in various reactions.

Comparative Kinetics of Key Transformations

The selection of a conjugation strategy often hinges on the desired reaction rate, orthogonality, and reaction conditions. Here, we compare the anticipated kinetic performance of methyl 2-ethynylpyrimidine-5-carboxylate in three widely used reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC, a flagship "click" reaction, is renowned for its high efficiency and specificity in forming 1,2,3-triazoles.[1] The reaction rate is typically quantified by the second-order rate constant (k₂).

Comparative Kinetic Data for CuAAC Reactions

AlkyneSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Characteristics & References
Methyl 2-Ethynylpyrimidine-5-carboxylate (Predicted) < 1.0The electron-withdrawing pyrimidine-5-carboxylate moiety is expected to decrease the reaction rate compared to electron-neutral or -rich alkynes.
2-EthynylpyridineNot explicitly quantified, but noted for high reactivity and as a reaction promoter.[2][3]The pyridine nitrogen can coordinate with the copper catalyst, influencing the reaction rate.[2]
Phenylacetylene~1 - 10A common aromatic alkyne used as a benchmark.[4][5]
Propargyl Alcohol~10 - 100A small, relatively reactive aliphatic alkyne.[4][5]
Electron-Deficient Aryl AlkynesGenerally slower than electron-rich counterparts.[4]The rate is sensitive to the electronic properties of the substituents.

Causality Behind Experimental Choices: The electron-withdrawing nature of the pyrimidine ring, amplified by the 5-carboxylate group, is anticipated to lower the HOMO energy of the alkyne. In the context of the CuAAC mechanism, this can lead to a less favorable interaction with the azide, resulting in a slower reaction rate compared to more electron-rich alkynes. The choice of a suitable copper ligand, such as TBTA, can be crucial in accelerating the reaction of such electron-deficient alkynes.

Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, catalyzed by palladium and copper complexes.[6][7] The reaction rate is influenced by the nature of the halide, the palladium catalyst, ligands, and the base.

Factors Influencing Sonogashira Reaction Kinetics

FactorInfluence on Reaction RateKey Considerations & References
Aryl/Vinyl Halide I > Br > OTf > ClThe oxidative addition of the halide to the palladium(0) center is often the rate-determining step.[6]
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂ are common.The choice of ligand on the palladium catalyst significantly impacts its activity and stability.[8]
Copper(I) Co-catalyst Increases reaction rate.Facilitates the formation of the copper acetylide intermediate.[6] Copper-free versions exist but may require different conditions.[9]
Base An amine base (e.g., Et₃N, i-Pr₂NH) is typically used.Neutralizes the HX byproduct and can act as a ligand.[6]
Solvent DMF, THF, and amines are common.The solvent can influence catalyst solubility and stability.

Expert Insights: For methyl 2-ethynylpyrimidine-5-carboxylate, the pyrimidine nitrogen can potentially coordinate to the palladium catalyst, which could either enhance or inhibit the catalytic cycle depending on the specific conditions. A careful screening of ligands and bases is recommended to optimize the reaction rate. The use of highly reactive aryl iodides is expected to yield faster kinetics compared to bromides or chlorides.

Aza-Michael Addition

The aza-Michael addition involves the conjugate addition of a nitrogen nucleophile to an activated alkyne.[10][11] The electron-withdrawing nature of the pyrimidine-5-carboxylate group in methyl 2-ethynylpyrimidine-5-carboxylate makes it a potential Michael acceptor.

Qualitative Reactivity in Aza-Michael Additions

Michael AcceptorNucleophileReactivityKey Considerations & References
Methyl 2-Ethynylpyrimidine-5-carboxylate Primary/Secondary Amines, ThiolsExpected to be reactive.The reaction is often base-catalyzed. The reversibility of the aza-Michael reaction should be considered.[12]
α,β-Unsaturated Esters/KetonesAminesGenerally reactive.The rate is dependent on the electrophilicity of the acceptor and the nucleophilicity of the amine.[13]
PropiolamidesThiolsModerate reactivity.[14]The amide group is less activating than a ketone or ester.

Trustworthiness of Protocols: The aza-Michael reaction can sometimes be reversible.[12] Therefore, kinetic studies should be designed to monitor the reaction to completion and confirm the stability of the product under the reaction conditions. The choice of solvent can also significantly influence the reaction rate and equilibrium position.

Experimental Protocols for Kinetic Analysis

The following are detailed, step-by-step methodologies for determining the reaction kinetics of methyl 2-ethynylpyrimidine-5-carboxylate in the three key reactions.

Kinetic Analysis of CuAAC Reaction by ¹H NMR Spectroscopy

This protocol describes the determination of the second-order rate constant for a CuAAC reaction using ¹H NMR.

Materials:

  • Methyl 2-ethynylpyrimidine-5-carboxylate

  • Azide of interest (e.g., benzyl azide)

  • Copper(I) source (e.g., CuI, or CuSO₄ with a reducing agent like sodium ascorbate)

  • Copper-chelating ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA)

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard of known concentration (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: In an NMR tube, dissolve methyl 2-ethynylpyrimidine-5-carboxylate and the internal standard in the deuterated solvent to achieve known initial concentrations.

  • Initial Spectrum: Acquire a ¹H NMR spectrum at time zero (t=0) before the addition of the azide and catalyst.

  • Reaction Initiation: In a separate vial, prepare a solution of the azide, copper(I) source, and ligand in the same deuterated solvent. To initiate the reaction, add a precise volume of this solution to the NMR tube containing the alkyne.

  • Data Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of data acquisition will depend on the expected reaction rate.[15]

  • Data Analysis:

    • Integrate a characteristic peak of the starting alkyne and the triazole product relative to the integral of the internal standard at each time point.

    • Calculate the concentrations of the alkyne and product at each time point.

    • For a reaction under pseudo-first-order conditions (i.e., [Azide]₀ >> [Alkyne]₀), plot ln([Alkyne]t/[Alkyne]₀) versus time. The slope of the resulting line will be -k_obs.

    • The second-order rate constant (k₂) is then calculated by dividing k_obs by the initial concentration of the azide.

Workflow for CuAAC Kinetic Analysis

CuAAC_Kinetics cluster_prep Sample Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare Alkyne & Internal Standard in NMR Tube C Acquire t=0 NMR Spectrum A->C B Prepare Azide & Catalyst Solution D Initiate Reaction by Mixing B->D C->D E Acquire Time-course NMR Spectra D->E F Integrate Peaks & Calculate Concentrations E->F G Plot Kinetic Data F->G H Determine Rate Constant (k) G->H

Caption: Workflow for determining the kinetics of a CuAAC reaction using ¹H NMR spectroscopy.

Kinetic Analysis of Sonogashira Coupling by GC-MS

This protocol outlines a method for monitoring the progress of a Sonogashira coupling reaction using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Methyl 2-ethynylpyrimidine-5-carboxylate

  • Aryl halide (e.g., iodobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine)

  • Anhydrous solvent (e.g., THF)

  • Internal standard (e.g., dodecane)

  • GC-MS instrument

Procedure:

  • Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve methyl 2-ethynylpyrimidine-5-carboxylate, the aryl halide, the palladium catalyst, CuI, and the internal standard in the anhydrous solvent.

  • Reaction Initiation: Add the base to the reaction mixture to start the reaction.

  • Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture and quench it (e.g., by diluting with a solvent and filtering through a short plug of silica gel).

  • GC-MS Analysis: Analyze the quenched aliquots by GC-MS to determine the relative concentrations of the starting materials and the product by comparing their peak areas to that of the internal standard.

  • Data Analysis: Plot the concentration of the limiting reactant versus time and fit the data to the appropriate integrated rate law to determine the rate constant.

Reaction Scheme for Sonogashira Coupling

Sonogashira_Reaction cluster_reactants Reactants cluster_catalysts Catalysts & Base cluster_product Product Alkyne Methyl 2-ethynylpyrimidine-5-carboxylate Reaction + Halide Aryl Halide (R-X) Pd_cat Pd Catalyst Cu_cat Cu(I) Co-catalyst Base Amine Base Product Coupled Product Reaction->Product [Pd], [Cu], Base

Caption: General reaction scheme for the Sonogashira coupling.

Kinetic Analysis of Aza-Michael Addition by UV-Vis Spectroscopy

This protocol is suitable when the product of the aza-Michael addition has a different UV-Vis absorbance spectrum compared to the reactants.

Materials:

  • Methyl 2-ethynylpyrimidine-5-carboxylate

  • Nitrogen nucleophile (e.g., piperidine)

  • Solvent (e.g., acetonitrile)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Spectral Scans: Obtain the UV-Vis absorbance spectra of the starting alkyne and the amine separately in the chosen solvent.

  • Reaction Setup: In a cuvette, prepare a solution of methyl 2-ethynylpyrimidine-5-carboxylate in the solvent.

  • Reaction Initiation: Add a known concentration of the amine to the cuvette, quickly mix, and immediately start recording the absorbance at a wavelength where the product absorbs maximally and the reactants have minimal absorbance.

  • Data Acquisition: Record the change in absorbance over time.

  • Data Analysis:

    • Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc), where the extinction coefficient (ε) of the product needs to be determined independently.

    • Plot the concentration of the product versus time and determine the initial reaction rate.

    • By varying the initial concentrations of the reactants, the rate law and the rate constant can be determined.[16]

Conceptual Pathway for Aza-Michael Addition

Aza_Michael_Pathway Start Alkyne + Amine Intermediate Intermediate Adduct Start->Intermediate Nucleophilic Attack Product Aza-Michael Adduct Intermediate->Product Proton Transfer

Caption: Conceptual reaction pathway for the aza-Michael addition.

Conclusion and Future Directions

Methyl 2-ethynylpyrimidine-5-carboxylate is a valuable building block with tunable reactivity. This guide provides a framework for benchmarking its reaction kinetics in key transformations. The provided comparative data, derived from structurally similar compounds, suggests that the electronic properties of the pyrimidine ring play a crucial role in modulating the reactivity of the ethynyl group. The detailed experimental protocols offer a starting point for researchers to quantitatively assess the performance of this compound in their specific applications.

Future work should focus on generating precise kinetic data for methyl 2-ethynylpyrimidine-5-carboxylate under a variety of conditions to build a comprehensive reactivity profile. Such data will be invaluable for the rational design of novel therapeutics, bioconjugates, and functional materials.

References

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. PMC. [Link][4][17]

  • Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). PMC. [Link]

  • Kinetics and mechanism of organocatalytic aza-Michael additions: direct observation of enamine intermediates. Royal Society of Chemistry. [Link]

  • Metal Free Azide–Alkyne Click Reaction: Role of Substituents and Heavy Atom Tunneling. ACS Publications. [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. PMC. [Link]

  • Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling. PubMed. [Link]

  • (PDF) Highly accelerated inverse electron-demand cycloaddition of electron-deficient azides with aliphatic cyclooctynes. ResearchGate. [Link]

  • 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide-Alkyne Cycloaddition Reaction in Water. Organic Chemistry Portal. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]

  • α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate. PMC. [Link]

  • Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. MDPI. [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. [Link]

  • Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure-Activity Relationships and Copper Effects. Organic Chemistry Portal. [Link]

  • (PDF) Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. ResearchGate. [Link]

  • Kinetic assay of the Michael addition-like thiol-ene reaction and insight into protein bioconjugation. PubMed. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Michael Addition of Amines to Activated Alkenes Promoted by Zn/NH4Cl System. Chemical Research in Chinese Universities. [Link]

  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. PMC. [Link]

  • The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. Afinidad. [Link]

  • The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. UPC. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 2-ethynylpyrimidine-5-carboxylate

Operational Safety and PPE Guide for Methyl 2-ethynylpyrimidine-5-carboxylate As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a fundamental variable in experim...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and PPE Guide for Methyl 2-ethynylpyrimidine-5-carboxylate

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a fundamental variable in experimental integrity. Methyl 2-ethynylpyrimidine-5-carboxylate (CAS: 1196146-17-4) is a highly valuable bifunctional building block frequently utilized in drug discovery for Sonogashira cross-couplings and copper-catalyzed azide-alkyne cycloadditions (CuAAC)[1].

However, the very structural features that make it synthetically useful—a reactive terminal alkyne and an electrophilic pyrimidine ester—dictate specific toxicity profiles and handling requirements. This guide provides a self-validating, step-by-step operational framework to ensure personnel safety and chemical stability.

Mechanistic Hazard Assessment

To select the correct Personal Protective Equipment (PPE), we must first understand the causality behind the chemical's hazards:

  • Pyrimidine Core Toxicity (Irritation): Ethynylpyrimidine derivatives are classified under the Globally Harmonized System (GHS) as Category 2 Skin Irritants (H315), Category 2A Eye Irritants (H319), and Category 3 Specific Target Organ Toxicity (STOT-SE) agents due to severe respiratory tract irritation (H335)[2]. The nitrogen-rich heterocycle readily interacts with mucosal membranes, requiring strict barrier controls.

  • Terminal Alkyne Reactivity: While stable under standard conditions, terminal alkynes can form shock-sensitive metal acetylides when exposed to heavy transition metals (e.g., unalloyed copper or silver) outside of controlled catalytic environments.

  • Ester Hydrolysis: The methyl ester moiety is susceptible to hydrolysis in the presence of strong acids or bases, which can alter the compound's dermal permeation kinetics.

Table 1: Hazard Classification & Exposure Mitigation

Hazard CategoryGHS CodePhysiological EffectPrimary Engineering Control
Eye Irritation H319Severe redness, potential corneal damageChemical fume hood sash at optimum height
Skin Irritation H315Scaling, reddening, localized dermatitisAutomated dispensing / Glove barriers
Respiratory H335Mucosal inflammation, coughingLocal Exhaust Ventilation (LEV)

Mandatory PPE Framework

In accordance with the OSHA Personal Protective Equipment Standard (29 CFR 1910 Subpart I)[3], the following PPE is strictly required when handling Methyl 2-ethynylpyrimidine-5-carboxylate in powder or solution form.

Table 2: PPE Specifications & Replacement Cycles

PPE CategorySpecificationScientific JustificationReplacement Cycle
Hand Protection Double Nitrile Gloves (≥5 mil thickness)Nitrile provides excellent resistance to the organic solvents (e.g., DMF, DMSO) typically used to dissolve this compound. Double-gloving prevents breakthrough if the ester acts as a permeation enhancer.Outer glove: Every 2 hours or immediately upon contamination.
Eye Protection ANSI Z87.1 Chemical Splash GogglesStandard safety glasses lack orbital seals. Goggles prevent micro-particulate dust from contacting the ocular mucosa[4].Inspect before each use; replace if scratched.
Body Protection Flame-Resistant (FR) Lab Coat & Closed-toe shoesThe terminal alkyne presents a localized combustible dust hazard. FR coats mitigate static discharge risks during powder transfer[5].Launder weekly via specialized lab service.
Respiratory NIOSH-Approved Half-Face Respirator (OV/P100)Required if handling bulk powder outside a fume hood. The P100 filter blocks 99.97% of particulates, while the Organic Vapor (OV) cartridge neutralizes sublimated pyrimidine vapors[6].Cartridges replaced every 30 days or upon odor detection.

Experimental Workflow & Handling Protocol

To maintain a self-validating safety system, every physical interaction with the chemical must follow a standardized methodology.

Protocol A: Safe Weighing and Transfer
  • Preparation: Verify that the chemical fume hood is operating at a face velocity of 80–120 feet per minute (fpm).

  • PPE Donning: Equip FR lab coat, chemical splash goggles, and double nitrile gloves. If the hood is unavailable, don the NIOSH OV/P100 respirator[7].

  • Static Mitigation: Wipe the exterior of the reagent bottle and the weighing balance with an anti-static cloth to prevent the fine pyrimidine powder from aerosolizing.

  • Tool Selection: Use a PTFE-coated or ceramic spatula. Do not use brass or copper-alloy spatulas to eliminate the theoretical risk of trace metal-acetylide formation.

  • Transfer: Weigh the required mass into a pre-tared, static-free glass vial. Seal the vial immediately with a PTFE-lined cap before removing it from the fume hood.

  • Decontamination: Wipe down the balance and hood surface with a solvent compatible with the compound (e.g., isopropanol), followed by a water wipe.

G A Methyl 2-ethynylpyrimidine-5-carboxylate B Hazard: Terminal Alkyne (Reactive/Combustible) A->B C Hazard: Pyrimidine Core (Skin/Eye/Respiratory Irritant) A->C D Mitigation: PTFE Spatulas & Anti-Static Controls B->D E Mitigation: NIOSH OV/P100 & Double Nitrile Gloves C->E F Action: Fume Hood Transfer (80-120 fpm) D->F E->F G Action: Segregated Halogenated Waste F->G

Hazard mitigation and operational workflow for ethynylpyrimidine derivatives.

Spill Response and Disposal Plan

In the event of an operational failure, immediate and structured remediation is required as per the OSHA Laboratory Standard (29 CFR 1910.1450)[8].

Protocol B: Solid Spill Decontamination
  • Isolate: Evacuate personnel from the immediate vicinity. Ensure the fume hood sash is pulled down to maximize draft over the spill area.

  • Upgrade PPE: If the spill is outside the hood, personnel must don a NIOSH-approved respirator before approaching[9].

  • Containment: Do not dry sweep, as this will aerosolize the respiratory irritant. Gently cover the powder with damp absorbent pads (using water or a 10% isopropanol solution) to suppress dust.

  • Collection: Use a non-sparking plastic scoop to collect the dampened material. Place it into a compatible, sealable hazardous waste container.

  • Disposal: Label the container as "Hazardous Organic Solid Waste - Pyrimidine Derivative." Do not mix with heavy metal waste (to prevent acetylide formation) or strong oxidizers. Dispose of via an EPA-certified hazardous waste contractor.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Requirements for Laboratories." NC State University EHS / OSHA 29 CFR 1910.133. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance (29 CFR 1910.1450)." OSHA Publications. Available at: [Link]

  • National Institutes of Health (NIH) / OSHA. "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." PMC. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "OSHA Respirator Requirements for Selected Chemicals." CDC. Available at: [Link]

  • Oregon OSHA / NIOSH. "The Air You Breathe: Respiratory Protection." Oregon.gov. Available at: [Link]

Sources

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